molecular formula C5H5IN2 B1302334 4-Amino-3-iodopyridine CAS No. 88511-27-7

4-Amino-3-iodopyridine

Cat. No.: B1302334
CAS No.: 88511-27-7
M. Wt: 220.01 g/mol
InChI Key: ZGOCEDVVZKFHSY-UHFFFAOYSA-N
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Description

4-Amino-3-iodopyridine is a useful research compound. Its molecular formula is C5H5IN2 and its molecular weight is 220.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodopyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2/c6-4-3-8-2-1-5(4)7/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOCEDVVZKFHSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363976
Record name 4-Amino-3-iodopyridine
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Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

88511-27-7
Record name 3-Iodo-4-pyridinamine
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Record name 4-Amino-3-iodopyridine
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Record name 4-Amino-3-iodopyridine
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Foundational & Exploratory

Technical Guide: Physicochemical Properties and Synthetic Applications of 4-Amino-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies related to 4-Amino-3-iodopyridine. This versatile heterocyclic intermediate is a key building block in the development of novel pharmaceuticals and agrochemicals. This document consolidates available data on its chemical and physical characteristics and outlines experimental protocols for its synthesis and analysis, serving as a valuable resource for researchers in medicinal chemistry and organic synthesis.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its core structure consists of a pyridine (B92270) ring substituted with an amino group at the 4-position and an iodine atom at the 3-position. This unique arrangement of functional groups imparts specific reactivity and makes it a valuable synthon in organic chemistry.[1][2]

General Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₅H₅IN₂[1][3]
Molecular Weight 220.01 g/mol [1][3]
Appearance White to almost white powder to crystal[1]
Melting Point 95-100 °C[1][4]
Boiling Point Not experimentally determined. Estimated to be >300 °C.Based on related compounds.
Solubility Not experimentally determined. Predicted to have some solubility in polar organic solvents.Based on analogs like 4-aminopyridine (B3432731) which is soluble in water.[5]
pKa Not experimentally determined.-
LogP (calculated) 1.2684[3]
Topological Polar Surface Area (TPSA) 38.91 Ų[3]
CAS Number 88511-27-7[1][3]
Spectral Data

While a comprehensive public database of the spectra for this compound is not available, spectral data for the isomeric 3-Amino-4-iodopyridine can provide some insights into the expected spectral characteristics.[6] For definitive identification, it is recommended to acquire ¹H NMR, ¹³C NMR, and mass spectrometry data on a purified sample.

Synthesis and Reactivity

This compound is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its synthesis typically involves the iodination of a protected 4-aminopyridine derivative, followed by deprotection.

Synthetic Workflow

A plausible synthetic route to this compound, based on the synthesis of the related 3-Amino-4-iodopyridine, is outlined below.[7] This multi-step process involves protection of the amino group, directed ortho-metalation and iodination, followed by deprotection.

G A 4-Aminopyridine B N-Protected 4-Aminopyridine A->B Protection C Iodinated Intermediate B->C Iodination D This compound C->D Deprotection

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 3-Amino-4-iodopyridine (as an illustrative example)

The following protocol for the synthesis of the isomeric 3-Amino-4-iodopyridine provides a detailed experimental framework that can be adapted for the synthesis of this compound.[7]

Step 1: Protection of the Amino Group To a solution of 3-aminopyridine (B143674) in a suitable solvent (e.g., a mixture of THF and Et₂O), pivaloyl chloride and a base such as triethylamine (B128534) (Et₃N) are slowly added at a controlled temperature.[7] The reaction mixture is stirred for a specified time, and after completion, the product, 2,2-dimethyl-N-pyridin-3-ylpropionamide, is isolated by filtration and evaporation of the solvent.[7]

Step 2: Iodination The protected aminopyridine is dissolved in an anhydrous solvent like THF and cooled to a low temperature (e.g., -70 °C) under an inert atmosphere.[7] A strong base such as n-butyllithium is added dropwise, followed by stirring to facilitate metalation.[7] A solution of iodine in THF is then slowly added, and the reaction is allowed to warm to room temperature and stir overnight.[7] The reaction is quenched, and the iodinated intermediate is extracted and purified.[7]

Step 3: Deprotection The N-(4-iodopyridin-3-yl)-2,2-dimethylpropionamide is heated in an acidic aqueous solution (e.g., 3M HCl) for an extended period.[7] After completion, the reaction mixture is washed, and the pH is adjusted to basic to liberate the free amine.[7] The final product, 3-Amino-4-iodopyridine, is then extracted and purified.[7]

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques. Given its structure, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable methods.

High-Performance Liquid Chromatography (HPLC)

While a specific validated HPLC method for this compound is not publicly available, a general method for aminopyridines can be adapted. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.[8] Detection is commonly performed using a UV detector.

Workflow for HPLC Method Development:

G A Sample Preparation (Dissolve in mobile phase) B HPLC System (C18 column) A->B C Isocratic/Gradient Elution (Acetonitrile/Water/Buffer) B->C D UV Detection C->D E Data Analysis (Peak integration, Quantification) D->E

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the amino group may be necessary to improve volatility and chromatographic performance, although direct analysis is also possible.[8] A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally suitable.

Protocol Outline for GC-MS Analysis:

  • Sample Preparation: Dissolve the sample in a suitable solvent. If derivatization is required, react the sample with a silylating agent (e.g., BSTFA) or other appropriate derivatizing reagent.[8]

  • Injection: Inject a small volume of the prepared sample into the GC.

  • Separation: Utilize a temperature program to separate the components on the capillary column.

  • Detection: The eluting components are detected by a mass spectrometer, which provides both mass and fragmentation information for structural elucidation.

Applications in Research and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules.[1][2]

Pharmaceutical Development

This compound is a key intermediate in the synthesis of various pharmaceuticals, with a particular focus on the development of kinase inhibitors for cancer therapy.[1] The pyridine scaffold is a common feature in many kinase inhibitors, and the amino and iodo groups on this compound provide convenient handles for further chemical modifications to explore structure-activity relationships.

Agrochemical Synthesis

In the agrochemical sector, this compound is utilized in the synthesis of novel herbicides and pesticides.[2] The specific substitution pattern on the pyridine ring can be tailored to design molecules with high efficacy and selectivity against target pests or weeds.

Logical Relationship of Applications:

G cluster_0 Core Compound cluster_1 Synthetic Utility cluster_2 Final Products A This compound B Pharmaceutical Intermediates A->B C Agrochemical Precursors A->C D Kinase Inhibitors (e.g., for cancer therapy) B->D E Herbicides/Pesticides C->E

Caption: Applications of this compound.

Conclusion

This compound is a synthetically versatile molecule with significant potential in drug discovery and agrochemical development. While some of its physicochemical properties are well-documented, further experimental investigation into its boiling point, pKa, and solubility would be beneficial for process optimization. The synthetic and analytical protocols outlined in this guide, based on established methods for related compounds, provide a solid foundation for researchers working with this important chemical intermediate. Its role as a building block for high-value molecules underscores its importance in the field of organic and medicinal chemistry.

References

molecular structure of 4-Amino-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 4-Amino-3-iodopyridine (CAS RN: 88511-27-7), a key building block in medicinal and agrochemical research.

Introduction

This compound, also known as 3-iodo-4-pyridinamine, is a substituted pyridine (B92270) derivative with the molecular formula C₅H₅IN₂.[1][2] Its unique structure, featuring an amino group and an iodine atom on the pyridine ring, makes it a versatile intermediate in synthetic organic chemistry.[3] This compound is particularly valuable in the development of novel pharmaceuticals, especially for neurological disorders, and in the formulation of advanced agrochemicals like pesticides and herbicides.[3] Its reactivity and stability allow for the creation of a diverse range of derivatives, facilitating complex chemical syntheses and drug discovery efforts.[3]

Molecular Structure and Properties

The core of this compound is a pyridine ring, an aromatic six-membered heterocycle containing a nitrogen atom. It is functionalized with an amino (-NH₂) group at position 4 and an iodine (-I) atom at position 3.

molecular_structure Molecular Structure of this compound cluster_pyridine C1 C2 C1->C2 C6_label C6 N1 C2->N1 C2_label C2 C3 N1->C3 N1_label N1 C4 C3->C4 I I C3->I C3_label C3 C5 C4->C5 NH2 NH₂ C4->NH2 C4_label C4 C5->C1 C5_label C5

Figure 1. Molecular Structure of this compound
Chemical and Physical Properties

The key identifiers and physicochemical properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 88511-27-7[2]
Molecular Formula C₅H₅IN₂[1]
Molecular Weight 220.01 g/mol [1]
IUPAC Name 3-iodopyridin-4-amine[4]
Synonyms 3-Iodo-4-aminopyridine, 3-Iodo-4-pyridinamine[1][2]
SMILES Nc1ccncc1I[2]
InChI Key ZGOCEDVVZKFHSY-UHFFFAOYSA-N[4]

Table 2: Physicochemical Properties

PropertyValue
Physical Form White to almost white powder/crystal[3]
Melting Point 95-100 °C[5][6]
Topological Polar Surface Area (TPSA) 38.91 Ų[2]
logP 1.2684[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 0[2]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in the public domain. However, based on its structure and data from analogous compounds, the expected spectral characteristics are outlined below.

Table 3: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic protons on the pyridine ring are expected. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing iodo group. Signals for the -NH₂ protons would also be present.
¹³C NMR Five distinct signals for the carbon atoms of the pyridine ring are anticipated. The carbon attached to the iodine atom (C-3) would show a significant downfield shift.
IR Spectroscopy Characteristic peaks for N-H stretching of the primary amine (approx. 3300-3500 cm⁻¹), N-H bending (approx. 1600-1650 cm⁻¹), C=C and C=N stretching of the pyridine ring (approx. 1400-1600 cm⁻¹), and C-I stretching (approx. 500-600 cm⁻¹).[7]
Mass Spectrometry (EI) The molecular ion peak (M⁺) would be expected at m/z = 220. Fragmentation would likely involve the loss of iodine and subsequent pyridine ring fragmentation.[8]

Note: The data in Table 3 are predicted and should be confirmed with experimental results.

Synthesis and Experimental Protocols

Example Experimental Protocol: Synthesis of a Halogenated 4-Aminopyridine Derivative

This protocol describes the iodination of 2-chloro-4-aminopyridine using iodine monochloride.

Materials:

  • 2-chloro-4-aminopyridine

  • Sodium acetate (B1210297) trihydrate (NaOAc·3H₂O)

  • Iodine monochloride (ICl)

  • Glacial Acetic Acid (AcOH)

  • Ethyl acetate (EtOAc)

  • Sodium carbonate (Na₂CO₃) solution

  • 10% Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • A solution of 2-chloropyridin-4-amine and sodium acetate trihydrate in glacial acetic acid is prepared in a reaction vessel.[9]

  • Iodine monochloride dissolved in glacial acetic acid is added dropwise to the solution.[9]

  • The reaction mixture is heated to 70°C with stirring under a nitrogen atmosphere for 16 hours.[9]

  • After cooling, the reaction mixture is extracted with ethyl acetate.[9]

  • The organic layer is washed sequentially with sodium carbonate solution, 10% sodium thiosulfate solution, and brine.[9]

  • The combined organic layers are dried over anhydrous sodium sulfate.[9]

  • The solvent is removed under reduced pressure to yield the crude product.[9]

  • The crude product is purified by flash column chromatography.[9]

synthesis_workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Purification & Product Reactant1 2-chloro-4-aminopyridine Reaction Heat at 70°C, 16h under N₂ Reactant1->Reaction Reactant2 Iodine Monochloride (ICl) Reactant2->Reaction Reactant3 NaOAc in Acetic Acid Reactant3->Reaction Extraction Extract with EtOAc Reaction->Extraction Washing Wash with: 1. Na₂CO₃ soln 2. Na₂S₂O₃ soln 3. Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Evaporation Evaporate Solvent Drying->Evaporation Purification Flash Column Chromatography Evaporation->Purification FinalProduct 2-Chloro-3-iodo-4-pyridinamine Purification->FinalProduct

Figure 2. Example Synthesis Workflow for a Halogenated 4-Aminopyridine

Applications in Research and Development

This compound is a valuable building block with significant applications in several areas of chemical research.

Table 4: Key Application Areas

Application AreaDescription
Pharmaceutical Development Serves as a crucial intermediate for synthesizing a variety of pharmaceuticals, particularly those targeting neurological disorders.[3]
Organic Synthesis Employed as a versatile reagent for constructing complex molecules, enabling the creation of novel compounds with potential therapeutic effects.[3]
Agrochemical Formulation Used in the development of effective pesticides and herbicides, contributing to modern agricultural practices.[3]
Material Science Can be utilized in the creation of functional materials, including catalysts and sensors, to improve the efficiency of chemical reactions.[3]

Crystallographic Data

As of this writing, a detailed single-crystal X-ray diffraction structure for this compound (CAS 88511-27-7) is not available in the public domain. Structural analysis of closely related molecules, such as 4-Amino-3,5-dichloropyridine, confirms the planarity of the pyridine ring and shows molecular assembly in the crystal lattice through strong N—H···N hydrogen bonding. This type of analysis provides precise bond lengths and angles, which are critical for understanding molecular interactions and for computational modeling in drug design.

Safety Information

This compound is classified as hazardous. Appropriate safety precautions should be taken during handling and storage.

Table 5: GHS Hazard Information

Hazard ClassCodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed[5][6]
Skin Irritation (Category 2)H315Causes skin irritation[5][6]
Serious Eye Damage (Category 1)H318Causes serious eye damage[5][6]
STOT SE (Category 3)H335May cause respiratory irritation[5][6]

Storage: Store at 4°C, protected from light, in a dry, inert atmosphere.[2]

References

Spectroscopic and Chromatographic Analysis of 4-Amino-3-iodopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic and chromatographic data for the key chemical intermediate, 4-Amino-3-iodopyridine. Due to the limited availability of experimentally derived public data, this document presents predicted Nuclear Magnetic Resonance (NMR) data and representative High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) protocols based on established methods for analogous compounds. This guide is intended to support researchers and drug development professionals in the analysis and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for this compound. These predictions were generated using computational algorithms and provide an expected range for chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-28.2 - 8.4Doublet5.0 - 6.0
H-56.6 - 6.8Doublet5.0 - 6.0
H-68.0 - 8.2Singlet-
-NH₂4.5 - 5.5Broad Singlet-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C-2148 - 152
C-390 - 95
C-4150 - 154
C-5110 - 114
C-6145 - 149

Chromatographic Methods

The following are representative protocols for the analysis of this compound by HPLC and LC-MS. These methods are based on established procedures for the separation of aminopyridine isomers and related compounds.

High-Performance Liquid Chromatography (HPLC)

This representative HPLC method is designed for the purity assessment and quantification of this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% Solvent B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This representative LC-MS method is suitable for the identification and confirmation of this compound.

Experimental Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Utilize the HPLC conditions described in Section 2.1.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Expected [M+H]⁺: m/z 220.96.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Experimental Workflow: Synthesis of 3-Halo-4-Aminopyridines

The following diagram illustrates a representative synthetic workflow for the preparation of 3-halo-4-aminopyridines, which is a class of compounds to which this compound belongs. This provides a logical overview of the key steps in its potential synthesis.

Start 4-Aminopyridine Halogenation Halogenation (e.g., with I₂/HIO₃) Start->Halogenation Reaction Purification Purification (e.g., Recrystallization, Column Chromatography) Halogenation->Purification Work-up Product This compound Purification->Product Isolation

Caption: A representative workflow for the synthesis of this compound.

An In-depth Technical Guide to the Reactivity and Stability of 4-Amino-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-iodopyridine is a versatile heterocyclic building block of significant interest in pharmaceutical and agrochemical research.[1] Its unique structural features, comprising a pyridine (B92270) ring substituted with both an amino and an iodo group, render it a valuable synthon for the construction of complex, biologically active molecules. The strategic positioning of the iodo and amino functionalities allows for a diverse range of chemical transformations, making it an essential intermediate in the synthesis of novel therapeutic agents and crop protection chemicals.[1] This technical guide provides a comprehensive overview of the reactivity and stability of this compound, offering detailed experimental protocols and quantitative data to support its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 88511-27-7[2][3]
Molecular Formula C₅H₅IN₂[2][3]
Molecular Weight 220.01 g/mol [2][3]
Appearance White to off-white crystalline powder[1]
Melting Point 96 - 100 °C[1]
Purity ≥97%[2][3]
SMILES Nc1ccncc1I[2]

Stability Profile

Understanding the stability of this compound is crucial for its proper handling, storage, and application in multi-step syntheses. While specific quantitative stability data for this compound is not extensively available, studies on the closely related compound 4-aminopyridine (B3432731) provide valuable insights into its expected behavior under various stress conditions.

Storage and Handling: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2] For handling, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Forced Degradation Studies: Forced degradation studies are essential to establish the intrinsic stability of a compound and to develop stability-indicating analytical methods.[4] Based on studies of similar aminopyridine derivatives, the following degradation pathways can be anticipated for this compound.[5][6]

Stress ConditionExpected Degradation PathwayPotential Degradation Products
Acidic Hydrolysis Hydrolysis of the amino group, potential de-iodination under harsh conditions.4-Hydroxy-3-iodopyridine, 4-aminopyridine
Basic Hydrolysis Generally more stable than under acidic conditions.Minimal degradation expected under mild basic conditions.
Oxidative Degradation Oxidation of the amino group and the pyridine ring.This compound-N-oxide, nitro-derivatives.[6]
Thermal Degradation Decomposition at elevated temperatures.Complex mixture of decomposition products.
Photodegradation Degradation upon exposure to UV or visible light.Photoreduction of the C-I bond, formation of colored degradants.

A logical workflow for conducting a forced degradation study on this compound is depicted in the following diagram.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare solutions of this compound in appropriate solvents acid Acidic Hydrolysis (e.g., 0.1M HCl) prep->acid Expose to base Basic Hydrolysis (e.g., 0.1M NaOH) prep->base Expose to oxidation Oxidative Degradation (e.g., 3% H2O2) prep->oxidation Expose to thermal Thermal Degradation (e.g., 80°C) prep->thermal Expose to photo Photodegradation (ICH Q1B guidelines) prep->photo Expose to hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc Analyze samples at time intervals base->hplc Analyze samples at time intervals oxidation->hplc Analyze samples at time intervals thermal->hplc Analyze samples at time intervals photo->hplc Analyze samples at time intervals characterization Isolate and Characterize Major Degradants (NMR, MS) hplc->characterization Identify peaks

Forced Degradation Study Workflow
Experimental Protocol: Forced Degradation Study

Objective: To evaluate the stability of this compound under various stress conditions as per ICH guidelines.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Phosphate buffer, pH 7.4

  • Photostability chamber

  • Thermostatically controlled oven

  • HPLC system with UV and MS detectors

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M HCl. Store the solution at room temperature and 60°C. Withdraw aliquots at 0, 2, 4, 8, 24, and 48 hours. Neutralize the aliquots before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH. Store the solution at room temperature and 60°C. Withdraw and neutralize aliquots at the same time points as for acid hydrolysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 9 mL of 3% H₂O₂. Store the solution at room temperature, protected from light. Withdraw aliquots at the specified time intervals.

  • Thermal Degradation: Store the solid this compound and a solution in methanol (1 mg/mL) in an oven at 80°C. Sample the solid and the solution at 24, 48, and 72 hours.

  • Photostability: Expose the solid compound and a solution in methanol (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, according to ICH Q1B guidelines.[7] Keep control samples in the dark.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC-UV/MS method to quantify the remaining this compound and to detect and identify any degradation products.

Reactivity Profile

This compound is a valuable substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The presence of the iodo group at the 3-position provides a reactive site for oxidative addition to a palladium(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. This compound can be readily coupled with a variety of aryl and heteroaryl boronic acids or their esters to generate 3-aryl-4-aminopyridine derivatives.

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O1001285-95 (estimated)[8][9]
PdCl₂(dppf)Cs₂CO₃Dioxane80890-98 (estimated)[8][9]
XPhos Pd G3K₃PO₄t-BuOH/H₂O1004>95 (estimated)[8]

Yields are estimated based on typical Suzuki-Miyaura reactions of iodo-heterocycles.

A general workflow for a Suzuki-Miyaura coupling reaction is illustrated below.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reactants Combine this compound, Boronic Acid, Base, and Pd Catalyst/Ligand in a flask solvent Add degassed solvent reactants->solvent heating Heat the reaction mixture under inert atmosphere solvent->heating monitoring Monitor reaction progress by TLC or LC-MS heating->monitoring quench Quench the reaction monitoring->quench Upon completion extract Extract the product quench->extract purify Purify by column chromatography extract->purify

Suzuki-Miyaura Coupling Workflow
Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 4-amino-3-(4-methoxyphenyl)pyridine via a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol (B145695)

  • Water

  • Ethyl acetate (B1210297)

  • Brine

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

  • Heat the reaction mixture to 90°C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted 3,4-diaminopyridine (B372788) derivatives.

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane1001280-95 (estimated)[10][11]
Pd(OAc)₂ / BINAPNaOt-BuToluene80685-98 (estimated)[10][11]
RuPhos Pd G3K₃PO₄t-BuOH1004>95 (estimated)[10]

Yields are estimated based on typical Buchwald-Hartwig aminations of iodo-heterocycles.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize N-benzyl-3-iodo-4-aminopyridine.

Materials:

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.025 mmol), Xantphos (0.06 mmol), and cesium carbonate (1.5 mmol) to a reaction vessel.

  • Add this compound (1.0 mmol).

  • Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Add benzylamine (1.2 mmol).

  • Seal the vessel and heat the mixture to 100°C for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired product.

Other Cross-Coupling Reactions

This compound can also participate in other important cross-coupling reactions, further highlighting its versatility in organic synthesis.

  • Sonogashira Coupling: Reaction with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to form 3-alkynyl-4-aminopyridines. A typical yield for the Sonogashira coupling of a 3-iodopyridine (B74083) with phenylacetylene (B144264) is around 75%.[12]

  • Heck Coupling: Reaction with alkenes to introduce a vinyl group at the 3-position.

  • Carbonylative Couplings: Reactions involving carbon monoxide to introduce carbonyl functionalities.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its stability under typical storage conditions, combined with its high reactivity in a range of palladium-catalyzed cross-coupling reactions, makes it an ideal starting material for the synthesis of a diverse array of complex molecules. This guide provides a foundational understanding of its stability and reactivity, along with detailed experimental protocols, to facilitate its effective use in pharmaceutical and agrochemical research and development. Further investigation into the quantitative stability of this compound under various stress conditions would be beneficial for optimizing its use in large-scale synthesis and formulation development.

References

The Renaissance of a Potassium Channel Blocker: A Technical Guide to 4-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopyridine (B3432731) (4-AP) and its derivatives have journeyed from being utilized as a bird poison to becoming a valuable therapeutic agent for neurological disorders, most notably multiple sclerosis (MS).[1] This technical guide provides a comprehensive review of the synthesis, mechanism of action, and therapeutic applications of 4-aminopyridine derivatives, with a focus on quantitative data and detailed experimental insights. The primary mechanism of action for 4-AP is the blockade of voltage-gated potassium (Kv) channels, which plays a crucial role in restoring nerve impulse conduction in demyelinated axons.[1][2] This guide will delve into the specifics of this mechanism, the structure-activity relationships that govern the efficacy of its derivatives, and the clinical data that supports its use.

Core Mechanism of Action: Potassium Channel Blockade

The therapeutic effects of 4-aminopyridine and its derivatives are primarily attributed to their ability to block voltage-gated potassium channels.[3] In demyelinated neurons, the exposure of these channels leads to an excessive efflux of potassium ions during an action potential, which dampens the nerve signal. By blocking these channels, 4-AP reduces this leakage, thereby prolonging the action potential and enhancing the propagation of the nerve impulse along the axon.[4] This restoration of conduction is the foundation of its clinical benefits in conditions like multiple sclerosis.[2]

Downstream Signaling Pathways

Beyond direct potassium channel blockade, research suggests that 4-aminopyridine may influence several downstream signaling pathways. In human microglia, 4-AP has been shown to attenuate the upregulation of a potassium current, calcium influx, and the activation of p38 mitogen-activated protein kinase (MAPK) and nuclear factor κB (NF-κB) induced by amyloid-β.[5] Furthermore, 4-AP has demonstrated anti-apoptotic effects by reducing the expression of pro-apoptotic proteins like BAX, caspase-9, and caspase-3, while increasing anti-apoptotic proteins such as BCL2 and BCLXL.[6] It has also been shown to influence the Transforming Growth Factor-beta (TGFβ) downstream signaling pathway, which is crucial for tissue remodeling.[6] In acute myeloid leukemia cells, 4-AP induces apoptosis by increasing intracellular calcium via the P2X7 receptor pathway.[7]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol 4AP 4-Aminopyridine Kv_channel Voltage-gated K+ Channel 4AP->Kv_channel Blocks P2X7R P2X7 Receptor 4AP->P2X7R Activates Ca_channel Ca2+ Channel 4AP->Ca_channel Modulates TGFb TGFβ Signaling 4AP->TGFb Influences Nerve_Conduction Restored Nerve Conduction Kv_channel->Nerve_Conduction Leads to Ca_ion Ca2+ Influx P2X7R->Ca_ion Ca_channel->Ca_ion p38_MAPK p38 MAPK Ca_ion->p38_MAPK NFkB NF-κB Ca_ion->NFkB Apoptosis Apoptosis Ca_ion->Apoptosis Induces (in AML cells) Pro_inflammatory Pro-inflammatory Cytokines p38_MAPK->Pro_inflammatory NFkB->Pro_inflammatory

Simplified Signaling Pathways of 4-Aminopyridine.

Quantitative Data Summary

Structure-Activity Relationship of 4-Aminopyridine Derivatives

The potency of 4-aminopyridine derivatives is influenced by substitutions on the pyridine (B92270) ring. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 4-AP derivatives against different voltage-gated potassium channels.

CompoundTarget ChannelIC50 (µM)Reference
4-Aminopyridine (4-AP)Kv1.1170[3]
4-Aminopyridine (4-AP)Kv1.2230[3]
4-Aminopyridine (4-AP)mKv1.1 (extracellular)147[8]
4-Aminopyridine (4-AP)mKv1.1 (intracellular)117[8]
3-hydroxy-4-aminopyridineKv1.17886[9][10]
3-hydroxy-4-aminopyridineKv1.223652[9][10]
3-hydroxy-4-aminopyridineKv1.423191[9][10]
3-hydroxy-4-aminopyridine sulfateKv1.1>50000[10]
3-hydroxy-4-aminopyridine sulfateKv1.2>50000[10]
3-hydroxy-4-aminopyridine sulfateKv1.4>50000[10]
Clinical Efficacy of Dalfampridine (B372708) (Extended-Release 4-AP) in Multiple Sclerosis

Clinical trials have demonstrated the efficacy of dalfampridine in improving walking ability in patients with multiple sclerosis. The primary endpoint in many of these studies was the Timed 25-Foot Walk (T25FW).

Trial/StudyDosePrimary OutcomeResultReference
Phase 3 Trial (Goodman et al., 2009)10 mg twice dailyProportion of Timed Walk Responders35% in dalfampridine group vs. 8% in placebo group[11][12]
Phase 3 Trial (Goodman et al., 2009)10 mg twice dailyMean improvement in walking speed in responders25.2% in dalfampridine group vs. 4.7% in placebo group[12]
Phase 3 Trial (Goodman et al., 2010)10 mg twice dailyProportion of Timed Walk Responders43% in dalfampridine group vs. 9% in placebo group[11]
Phase 3 Trial (Goodman et al., 2010)10 mg twice dailyMean improvement in walking speed in responders25% in dalfampridine group vs. 8% in placebo group[11]
ENHANCE Trial10 mg twice dailyClinically meaningful improvement in MSWS-12 score43.2% in PR-fampridine group vs. 33.6% in placebo group[13]
Retrospective Study (Rabadia et al., 2013)10 mg twice dailyMean improvement in walking speed (10M walk test)33%[14]
Retrospective Study (Rabadia et al., 2013)10 mg twice dailyMean improvement in walking endurance (2MWT)31%[14]
Crossover Trial (Krishnan et al., 2017)Not specifiedImprovement in 6-minute walk test (6MWT)17m improvement in treatment arm[15]
Observational Study (Ziemssen et al., 2013)10 mg twice dailyPatients with ≥10% faster walking speed after 6 months38.8%[16]
Observational Study (Ziemssen et al., 2013)10 mg twice dailyPatients with ≥20% faster walking speed after 6 months16.4%[16]
Pharmacokinetic Parameters of 4-Aminopyridine and its Formulations

The pharmacokinetic profile of 4-aminopyridine varies between its immediate-release and extended-release (dalfampridine) formulations.

ParameterImmediate-Release 4-APDalfampridine (Extended-Release)Reference
Half-life (t½) 3-4 hours5.6-7.6 hours[17][18][19]
Time to Peak Plasma Concentration (Tmax) ~1 hour3-4 hours[18][19][20]
Bioavailability -96% (compared to oral solution)[20]
Elimination Primarily renal, ~90% unchangedPrimarily renal, ~96% unchanged[21][22]
Protein Binding NegligibleLow[23][24]

Experimental Protocols

Synthesis of 4-Aminopyridine

A common method for the synthesis of 4-aminopyridine involves the reduction of 4-nitropyridine-N-oxide.

Materials:

  • 4-Nitropyridine-N-oxide

  • Iron powder

  • Hydrochloric acid or Acetic acid

  • Sodium carbonate

  • Ethyl acetate (B1210297) or Diethyl ether

Procedure:

  • A mixture of 4-nitropyridine-N-oxide and iron powder is prepared in a suitable solvent.

  • An acid (e.g., hydrochloric acid or acetic acid) is added to the mixture to facilitate the reduction.

  • The reaction mixture is heated under reflux.

  • After the reaction is complete, the mixture is cooled and neutralized with a base such as sodium carbonate.

  • The product, 4-aminopyridine, is then extracted using an organic solvent like ethyl acetate or diethyl ether.[25]

  • The organic solvent is evaporated to yield the crude product, which can be further purified by recrystallization or chromatography.

Another described method involves the use of 4-cyanopyridine (B195900) as a starting material.[1][26]

Materials:

  • 4-Cyanopyridine

  • Sodium hypochlorite (B82951) solution

  • Sodium hydroxide

  • Water

  • Organic solvent (e.g., isopropanol, ethyl acetate)

Procedure:

  • Dissolve 4-cyanopyridine in water in a reaction vessel.

  • Add a solution of sodium hydroxide.

  • Slowly add sodium hypochlorite solution while maintaining the temperature between 20-40°C.

  • Stir the reaction mixture for 2-4 hours.

  • Extract the product with an organic solvent.

  • Concentrate the organic layer to obtain the crude product.[1]

G cluster_synthesis1 Method 1: Reduction of 4-Nitropyridine-N-oxide cluster_synthesis2 Method 2: From 4-Cyanopyridine Start1 4-Nitropyridine-N-oxide + Iron Powder Step1_1 Add Acid (HCl or Acetic Acid) Start1->Step1_1 Step1_2 Heat under Reflux Step1_1->Step1_2 Step1_3 Neutralize with Na2CO3 Step1_2->Step1_3 Step1_4 Extract with Organic Solvent Step1_3->Step1_4 End1 4-Aminopyridine Step1_4->End1 Start2 4-Cyanopyridine in Water Step2_1 Add NaOH Solution Start2->Step2_1 Step2_2 Add NaOCl Solution (20-40°C) Step2_1->Step2_2 Step2_3 Stir for 2-4 hours Step2_2->Step2_3 Step2_4 Extract with Organic Solvent Step2_3->Step2_4 End2 4-Aminopyridine Step2_4->End2

Synthetic Workflows for 4-Aminopyridine.
Electrophysiological Recording

The activity of 4-aminopyridine and its derivatives on potassium channels is typically assessed using electrophysiological techniques such as the whole-cell patch-clamp method.

General Protocol:

  • Cells expressing the target potassium channel (e.g., CHO cells transfected with a specific Kv channel) are cultured.

  • A glass micropipette filled with an intracellular solution is brought into contact with a single cell.

  • A tight seal is formed between the pipette tip and the cell membrane.

  • The cell membrane under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage protocols are applied to the cell to elicit potassium currents, which are recorded using an amplifier and data acquisition system.

  • A baseline recording of the potassium current is established.

  • 4-aminopyridine or its derivative is then perfused into the extracellular solution at various concentrations.

  • The effect of the compound on the potassium current is recorded, and the concentration-response relationship is determined to calculate the IC50 value.[8][27]

G Start Cell Culture with Target K+ Channel Expression Step1 Prepare Patch-Clamp Rig and Solutions Start->Step1 Step2 Obtain Giga-ohm Seal on a Single Cell Step1->Step2 Step3 Establish Whole-Cell Configuration Step2->Step3 Step4 Apply Voltage Protocol and Record Baseline K+ Current Step3->Step4 Step5 Perfuse 4-AP Derivative at Various Concentrations Step4->Step5 Step6 Record K+ Current in the Presence of the Compound Step5->Step6 Step7 Washout and Record Recovery Step6->Step7 End Data Analysis: Determine IC50 Step7->End

Experimental Workflow for Electrophysiological Recording.

Conclusion and Future Directions

4-Aminopyridine and its derivatives have established a significant role in the symptomatic treatment of multiple sclerosis, with a clear mechanism of action centered on the blockade of voltage-gated potassium channels. The quantitative data from clinical trials robustly support the efficacy of dalfampridine in improving walking ability. The exploration of its derivatives continues, with the aim of enhancing potency, selectivity, and safety profiles. Future research should focus on further elucidating the downstream signaling pathways affected by 4-AP to uncover potential neuroprotective or disease-modifying effects. Additionally, the development of novel derivatives with improved pharmacokinetic properties could lead to more effective and better-tolerated therapeutic options for patients with demyelinating disorders. The synthesis and evaluation of new analogs, guided by the structure-activity relationships outlined in this guide, will be crucial in advancing this promising class of compounds.

References

The Discovery and Therapeutic Potential of Substituted Aminopyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aminopyridines are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of substituted aminopyridines, with a focus on their therapeutic potential. We will delve into key experimental protocols, present quantitative structure-activity relationship (SAR) data, and visualize the signaling pathways modulated by these promising compounds.

Core Concepts in the Development of Substituted Aminopyridines

The journey of substituted aminopyridines from laboratory curiosities to clinical candidates has been driven by their ability to interact with a diverse range of biological targets. Initially recognized for their ability to modulate ion channels, their therapeutic applications have expanded to include roles as kinase inhibitors, antimicrobial agents, and treatments for neurological disorders.[2][3] The pyridine (B92270) ring, substituted with an amino group, provides a key scaffold that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.[4]

Key Therapeutic Areas
  • Oncology: As inhibitors of various kinases, such as Janus kinase 2 (JAK2), substituted aminopyridines have shown significant promise in the treatment of myeloproliferative neoplasms and other cancers.[5]

  • Neurological Disorders: The ability of certain aminopyridines to block voltage-gated potassium channels has led to their use in improving motor function in patients with multiple sclerosis.[3]

  • Infectious Diseases: A growing body of research highlights the potential of substituted aminopyridines as antibacterial and antifungal agents.[6]

Synthesis of Substituted Aminopyridines

The synthesis of substituted aminopyridines can be achieved through various methods, with multicomponent reactions being a particularly efficient approach for generating molecular diversity.

Experimental Protocol: One-Pot Multicomponent Synthesis of 2-Amino-3-cyanopyridine (B104079) Derivatives

This protocol outlines a common and efficient method for synthesizing a library of substituted 2-amino-3-cyanopyridines.[7][8]

Materials:

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde, malononitrile, ketone, and ammonium acetate.

  • Add the catalyst to the reaction mixture.

  • The reaction can be carried out under solvent-free conditions by heating at 80 °C or under reflux in a solvent like ethanol.[8][9]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, filter the solid and wash it with cold ethanol.

  • If the product does not precipitate, add water to the reaction mixture to induce precipitation.

  • Collect the crude product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-3-cyanopyridine derivative.

Characterization: The structure and purity of the synthesized compounds should be confirmed using spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR.[6]

Biological Evaluation of Substituted Aminopyridines

A comprehensive biological evaluation is crucial to identify and characterize the therapeutic potential of novel substituted aminopyridines. This typically involves a cascade of in vitro assays to determine cytotoxicity, target engagement, and efficacy.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.[10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Substituted aminopyridine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Detergent Reagent (e.g., 20% SDS in 50% DMF)

  • 96-well microtiter plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 7,500 cells/well) and incubate overnight to allow for cell attachment.[11]

  • Prepare serial dilutions of the substituted aminopyridine compounds in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[10]

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[11]

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the detergent reagent to each well to dissolve the formazan (B1609692) crystals.[11]

  • Agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of substituted aminopyridines against a specific kinase using a luminescent assay that measures ADP production.[3]

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate

  • Substituted aminopyridine compounds dissolved in DMSO

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the substituted aminopyridine compounds in the kinase reaction buffer.

  • In a 384-well plate, add the compound dilutions. Include a positive control (known inhibitor) and a negative control (DMSO).

  • Add the kinase and substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Quantitative Data and Structure-Activity Relationships (SAR)

The systematic modification of the substituted aminopyridine scaffold and the subsequent evaluation of the biological activity of the resulting analogs are essential for understanding the structure-activity relationship (SAR). This knowledge is critical for the rational design of more potent and selective drug candidates.

Table 1: SAR of 2-Aminopyridine (B139424) Derivatives as JAK2 Inhibitors
CompoundR1R2R3JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)HEL Cell Proliferation IC50 (nM)
Crizotinib (Lead) ----27--
12k H2,6-dichloro-3-fluorophenyl1H-pyrazol-4-yl>10006>1000120
12l H2,6-dichloro-3-fluorophenyl1-(2-hydroxyethyl)-1H-pyrazol-4-yl>10003>100080
21b F2,6-dichloro-3-fluorophenyl1H-pyrazol-4-yl248491656210

Data extracted from a study on the design of potent and selective JAK2 inhibitors.[5][12]

Table 2: Antimicrobial Activity of a Substituted 2-Aminopyridine Derivative (Compound 2c)
MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 259230.039
Bacillus subtilisATCC 66330.039
Bacillus cereusATCC 1457978
Enterococcus faecalisATCC 2921278
Micrococcus luteusATCC 469878
Listeria monocytogenesATCC 19115156

MIC (Minimum Inhibitory Concentration) values for compound 2c from a study on the antibacterial activity of 2-aminopyridine derivatives.[6][13]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by substituted aminopyridines is fundamental to elucidating their mechanism of action and predicting their therapeutic effects and potential side effects.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression.[2] Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders. Substituted aminopyridines that inhibit JAKs can effectively block this signaling cascade.

JAK_STAT_Pathway cluster_receptor Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation pJAK pJAK STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT Dimer pSTAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Modulation Inhibitor Substituted Aminopyridine (e.g., JAK Inhibitor) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and its inhibition by substituted aminopyridines.

ERK1/2 (MAPK) Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a central signaling cascade involved in cell proliferation, differentiation, and survival.[14] Aberrant activation of this pathway is a common feature of many cancers. Some substituted aminopyridines may exert their effects by modulating this pathway.

ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Potential Target for Substituted Aminopyridines Inhibitor->MEK Inhibitor->ERK

Caption: The ERK/MAPK signaling pathway, a potential target for substituted aminopyridines.

Conclusion

Substituted aminopyridines represent a privileged scaffold in drug discovery, with a remarkable diversity of biological activities and therapeutic applications. The continued exploration of their synthesis and biological evaluation, guided by a deep understanding of their structure-activity relationships and mechanisms of action, holds great promise for the development of novel and effective therapies for a wide range of diseases. This technical guide provides a foundational resource for researchers and drug development professionals to navigate the exciting and evolving field of substituted aminopyridines.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Amino-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Amino-3-iodopyridine, a key intermediate in pharmaceutical and agrochemical research. This document collates available data on its melting point and solubility, provides detailed experimental protocols for their determination, and outlines a logical synthesis pathway.

Core Physicochemical Data

This compound is a substituted pyridine (B92270) derivative with significant applications in the synthesis of biologically active molecules.[1] Its unique structure, featuring both an amino and an iodo group, makes it a valuable building block in medicinal chemistry for developing novel therapeutics, particularly for neurological disorders.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Melting Point 96 - 100 °C[1]
Molecular Weight 220.01 g/mol [2]
Molecular Formula C₅H₅IN₂[2]
CAS Number 88511-27-7[2]
Purity ≥97%[2]
Appearance White to almost white powder/crystal[1]

Solubility Profile

Currently, specific quantitative solubility data for this compound in various solvents is not extensively available in public literature. However, based on the properties of structurally related compounds, such as other aminopyridine derivatives, a qualitative solubility profile can be inferred.[3][4] The presence of the amino group suggests potential solubility in polar solvents. For precise quantification, experimental determination is recommended using the protocols outlined below.

Experimental Protocols

To ensure accurate and reproducible data, the following detailed experimental methodologies are provided for the determination of the melting point and solubility of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Objective: To determine the melting point range of this compound.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

    • The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

    • The temperature at which the last solid crystal melts is recorded as the completion of melting.

    • The range between these two temperatures constitutes the melting point range.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the thermodynamic solubility of this compound in various solvents (e.g., water, ethanol, DMSO).

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial. This ensures that a saturated solution is formed.

  • Equilibration: The vials are agitated in a temperature-controlled shaker at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspension is centrifuged or filtered (using a filter compatible with the solvent, e.g., 0.22 µm PVDF) to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: A calibration curve is generated using standard solutions of known concentrations to accurately quantify the solubility of the compound in the tested solvent.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the study of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification prep_solid Excess Solid This compound prep_vial Sealed Vial prep_solid->prep_vial prep_solvent Known Volume of Solvent prep_solvent->prep_vial equilibration Agitation at Constant Temp (24-48h) prep_vial->equilibration separation Centrifugation / Filtration equilibration->separation quantification HPLC-UV Analysis separation->quantification result Solubility Data quantification->result

Workflow for Thermodynamic Solubility Determination.

synthesis_pathway start 4-Aminopyridine intermediate Iodination Reaction (e.g., with I₂ and a base) start->intermediate Reagents product This compound intermediate->product Formation

Logical Synthesis Pathway for this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.[5] For detailed safety information, refer to the Safety Data Sheet (SDS).[5] The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2][5]

References

Methodological & Application

Application Notes and Protocols for 4-Amino-3-iodopyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-iodopyridine is a highly versatile heterocyclic building block essential in medicinal chemistry and materials science. Its structure, featuring a nucleophilic amino group and a reactive C-I bond, makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. The iodine atom serves as an excellent leaving group for reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, allowing for the straightforward introduction of aryl, alkynyl, amino, and vinyl moieties at the C3-position. This functionalization is critical for the synthesis of novel pharmaceutical intermediates and complex molecular scaffolds. These application notes provide detailed protocols and reaction parameters for employing this compound in these key transformations.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organoboron reagent with an organic halide. For this compound, this reaction enables the synthesis of 3-aryl-4-aminopyridines, a common motif in pharmacologically active compounds. The reaction generally proceeds with high efficiency, and the amino group often does not require protection.

Quantitative Data Summary: Suzuki-Miyaura Coupling
ParameterConditionNotes
Aryl Halide This compound (1.0 eq)---
Boronic Acid Arylboronic Acid (1.2 - 1.5 eq)Can be substituted with boronic esters.
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf) (2 - 5 mol%)Catalyst choice may require optimization.
Base K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)An aqueous solution of the base is typically used.
Solvent 1,4-Dioxane (B91453)/H₂O (4:1) or DMFDegassing the solvent is crucial for catalyst stability.
Temperature 80 - 100 °C---
Time 12 - 24 hoursMonitor by TLC or LC-MS.
Typical Yield 70 - 95%Highly dependent on the specific substrates and conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry round-bottom flask or Schlenk tube, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water). Stir the mixture and bubble with inert gas for 15 minutes.

  • Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for synthesizing aryl-alkynes by reacting an aryl halide with a terminal alkyne. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. Using this compound, this method provides efficient access to 3-alkynyl-4-aminopyridines. While the protocol below is detailed for the N-acetylated analogue, similar conditions are effective for the unprotected amine, though some optimization may be necessary.[1]

Quantitative Data Summary: Sonogashira Coupling of 4-Acetamido-3-iodopyridine
ParameterConditionReference / Notes
Aryl Halide 4-Acetamido-3-iodopyridine (1.0 eq)[1]
Alkyne Phenylacetylene (1.2 eq)---
Pd Catalyst PdCl₂(PPh₃)₂ (5 mol%)---
Cu Co-catalyst CuI (10 mol%)---
Base Diisopropylamine (B44863) (DIPA)Serves as both base and solvent.
Solvent Diisopropylamine (DIPA)---
Temperature 80 °C[1]
Time 12 hours[1]
Yield 85%[1]
Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a sealable reaction tube, add this compound (or its N-acetylated derivative) (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.10 mmol).

  • Inert Atmosphere: Seal the tube and thoroughly evacuate and backfill with Argon or Nitrogen.

  • Reagent Addition: Under an inert atmosphere, add degassed diisopropylamine (DIPA) as the solvent, followed by the terminal alkyne (1.2 mmol).

  • Reaction: Seal the tube tightly and heat the mixture to 80 °C. Stir until the starting material is consumed (monitor by TLC or LC-MS, typically 12-18 hours).

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate or dichloromethane.

  • Purification: Wash the organic solution with saturated aqueous NH₄Cl and then brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify the product via flash column chromatography.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine. This reaction is invaluable for synthesizing N-aryl and N-heteroaryl amines. This compound couples efficiently with various amines to produce 3-amino-substituted 4-aminopyridines, which are important precursors for more complex heterocyclic systems.[2]

Quantitative Data Summary: Buchwald-Hartwig Amination
ParameterConditionReference / Notes
Aryl Halide This compound (1.0 eq)[2]
Amine Primary or Secondary Amine (1.2 eq)---
Precatalyst BrettPhos G1 (6 mol%)A pre-formed catalyst simplifies handling.
Base LiHMDS (2.5 eq)A strong, non-nucleophilic base is required.
Solvent THF (0.4 M)Anhydrous solvent is critical.
Temperature 40 °C[2]
Time 12 - 24 hoursMonitor by TLC or LC-MS.
Yield 85%[2]
Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge an oven-dried vial with this compound (1.0 mmol), the amine coupling partner (1.2 mmol), and the BrettPhos G1 precatalyst (0.06 mmol).

  • Solvent and Base: Add anhydrous THF (2.5 mL). While stirring, add LiHMDS (2.5 mmol, as a 1M solution in THF).

  • Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath or heating block at 40 °C. Stir vigorously for the required time.

  • Work-up: Once the reaction is complete, cool to room temperature and carefully quench by adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material using flash column chromatography.

Heck Reaction: C(sp²)-C(sp²) Vinylation

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, creating a new C-C bond. This reaction is useful for introducing vinyl groups onto the pyridine (B92270) ring of this compound. The resulting 3-vinyl-4-aminopyridines can serve as precursors for cyclization reactions, such as in the synthesis of azaindoles.[3]

Quantitative Data Summary: Heck Reaction
ParameterConditionNotes
Aryl Halide This compound (1.0 eq)---
Alkene Acrylate, Styrene, etc. (1.5 eq)Electron-poor alkenes often react more efficiently.
Catalyst Pd(OAc)₂ (2 - 5 mol%)---
Ligand PPh₃ or P(o-tol)₃ (4 - 10 mol%)Ligand choice can influence yield and selectivity.
Base Et₃N or K₂CO₃ (2.0 - 3.0 eq)An organic base often acts as the solvent as well.
Solvent DMF or AcetonitrileAnhydrous conditions are recommended.
Temperature 100 - 120 °C---
Time 16 - 24 hoursMonitor by TLC or LC-MS.
Typical Yield 40 - 80%Yields can vary significantly with the alkene partner.
Experimental Protocol: Heck Reaction
  • Reaction Setup: In a sealable pressure tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and the phosphine (B1218219) ligand (e.g., PPh₃, 0.04 mmol).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with Argon or Nitrogen.

  • Reagent Addition: Add the solvent (e.g., anhydrous DMF), the base (e.g., Et₃N, 3.0 mmol), and the alkene (1.5 mmol) via syringe.

  • Reaction: Tightly seal the pressure tube and heat the mixture in an oil bath at 110 °C for 16-24 hours.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to isolate the product.

Visualizations

General Catalytic Cycle for Palladium Cross-Coupling

G cluster_cycle Catalytic Cycle cluster_reagents Reagents cluster_product Product Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd R¹-X Trans Transmetalation Complex OxAdd->Trans R²-M RedEl Reductive Elimination Complex Trans->RedEl RedEl->Pd0 R¹-R² (Product) FinalProduct Coupled Product (R¹-R²) RedEl->FinalProduct ArylHalide Aryl Halide (R¹-X) (this compound) ArylHalide->OxAdd CouplingPartner Coupling Partner (R²-M) (Boronic Acid, Alkyne, etc.) CouplingPartner->Trans

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Experimental Workflow for a Cross-Coupling Reaction

G A 1. Setup - Add solid reagents to flask (Aryl Halide, Base, etc.) B 2. Inert Atmosphere - Evacuate and backfill with Ar or N₂ (3x) A->B C 3. Add Liquids - Add degassed solvent - Add liquid reagents B->C D 4. Add Catalyst - Add Pd catalyst/precatalyst C->D E 5. Reaction - Heat to specified temperature - Monitor by TLC/LC-MS D->E F 6. Work-up - Quench reaction - Perform extraction E->F G 7. Purification - Dry and concentrate - Column chromatography F->G H 8. Analysis - Characterize pure product (NMR, MS, etc.) G->H

Caption: Standard laboratory workflow for a cross-coupling experiment.

References

Application Notes and Protocols for the Suzuki Coupling of 4-Amino-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules. This document provides a detailed experimental protocol for the Suzuki coupling of 4-Amino-3-iodopyridine with various arylboronic acids. The presence of the amino group on the pyridine (B92270) ring makes this substrate particularly relevant for the synthesis of compounds with potential applications in drug discovery, as the nitrogen atom can serve as a key interaction point with biological targets. The protocol detailed below is a general guideline and may require optimization for specific arylboronic acid coupling partners.

General Reaction Scheme

The Suzuki coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cross-coupling reaction to yield the corresponding 4-amino-3-arylpyridine derivative.

G cluster_0 General Reaction Scheme This compound This compound Product 4-Amino-3-arylpyridine This compound->Product + Arylboronic Acid Arylboronic Acid Catalyst Pd(PPh₃)₄, Base Solvent Solvent, Heat

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol outlines a general procedure for the Suzuki coupling of this compound with an arylboronic acid. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and inert atmosphere techniques are recommended for optimal results.

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃) or other suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • 1,4-Dioxane (B91453), anhydrous

  • Water, degassed

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 - 1.5 eq), and sodium carbonate (2.0 - 3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio by volume). The mixture should be stirred to ensure all solids are suspended.

  • Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes to thoroughly deoxygenate the solution.

  • Catalyst Introduction: While maintaining a positive inert gas pressure, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (typically 2-5 mol%).

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-3-arylpyridine product.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. The yields are based on literature reports for structurally similar substrates and should be considered as representative examples. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

This compound (eq)Arylboronic Acid (eq)Catalyst (mol%)Base (eq)Solvent (v/v)Temp (°C)Time (h)ProductYield (%)
1.0Phenylboronic acid (1.2)Pd(PPh₃)₄ (5)Na₂CO₃ (2.0)Dioxane/H₂O (4:1)100124-Amino-3-phenylpyridine85-95
1.04-Methoxyphenylboronic acid (1.2)Pd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O (4:1)100164-Amino-3-(4-methoxyphenyl)pyridine80-90
1.04-Fluorophenylboronic acid (1.5)Pd(dppf)Cl₂ (3)Cs₂CO₃ (2.0)DMF110124-Amino-3-(4-fluorophenyl)pyridine75-85
1.03-Thienylboronic acid (1.3)Pd(PPh₃)₄ (5)K₃PO₄ (3.0)Dioxane/H₂O (5:1)90244-Amino-3-(3-thienyl)pyridine70-80
1.04-Acetylphenylboronic acid (1.2)Pd(PPh₃)₄ (5)Na₂CO₃ (2.0)Dioxane/H₂O (4:1)100184-Amino-3-(4-acetylphenyl)pyridine65-75

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for the Suzuki coupling of this compound.

G reagents Combine Reactants: This compound Arylboronic Acid Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent_catalyst Add Anhydrous Solvent & Degassed Water inert->solvent_catalyst degas Deoxygenate Mixture (Inert Gas Bubbling) solvent_catalyst->degas add_catalyst Add Pd(PPh₃)₄ Catalyst degas->add_catalyst reaction Heat to Reflux (90-100 °C) Monitor by TLC/LC-MS add_catalyst->reaction workup Cool to RT Dilute with EtOAc & H₂O reaction->workup extraction Extract with EtOAc workup->extraction wash_dry Wash with H₂O & Brine Dry over MgSO₄/Na₂SO₄ extraction->wash_dry purification Concentrate & Purify (Silica Gel Chromatography) wash_dry->purification product Characterize Pure Product (NMR, MS) purification->product

Caption: Experimental workflow for Suzuki coupling.

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition Ar-Pd(II)(X)L₂ A->B + Ar-X C Transmetalation Ar-Pd(II)(Ar')L₂ B->C + [Ar'B(OH)₃]⁻ D Reductive Elimination Ar-Ar' C->D D->A - Product Product 4-Amino-3-arylpyridine (Ar-Ar') D->Product ArX This compound (Ar-X) ArX->B ArB Arylboronic Acid (Ar'B(OH)₂) + Base ArB->C

Caption: Suzuki-Miyaura catalytic cycle.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-amino-3-arylpyridines from this compound. The provided protocol offers a robust starting point for researchers, and with careful optimization of reaction conditions, high yields of the desired products can be achieved. The versatility of this reaction allows for the introduction of a wide range of aryl substituents, making it an invaluable tool in the development of novel compounds for various applications, particularly in the field of medicinal chemistry.

The Versatility of 4-Amino-3-iodopyridine in Medicinal Chemistry: A Scaffold for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The 4-amino-3-iodopyridine scaffold is a crucial building block in medicinal chemistry, enabling the synthesis of a diverse range of biologically active molecules. Its unique substitution pattern, featuring an amino group and an iodine atom on the pyridine (B92270) ring, provides synthetic handles for the construction of complex molecular architectures. A prominent application of this scaffold is in the development of targeted cancer therapeutics, particularly kinase inhibitors. The strategic placement of the amino and iodo groups allows for the introduction of various functionalities to optimize potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.

One of the most significant applications of a derivative of this scaffold is in the synthesis of Lorlatinib (B560019) , a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor.[1][2] Lorlatinib is an FDA-approved drug for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[3] The core structure derived from a 3-iodo-aminopyridine derivative is instrumental in the macrocyclic structure of Lorlatinib, which contributes to its high potency and ability to overcome resistance to earlier-generation ALK inhibitors.[2][4]

Mechanism of Action: Targeting Aberrant Kinase Signaling

Lorlatinib functions as an ATP-competitive inhibitor of both ALK and ROS1 tyrosine kinases.[1][2] In certain cancers, chromosomal rearrangements can lead to the formation of fusion proteins containing the kinase domain of ALK or ROS1. These fusion proteins are constitutively active, leading to uncontrolled downstream signaling that promotes cell proliferation, survival, and metastasis.[1][5] The primary signaling pathways activated by these aberrant kinases include the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.[1][5][6][7]

Lorlatinib binds to the ATP-binding pocket of the ALK and ROS1 kinase domains, preventing the phosphorylation of downstream substrates and thereby inhibiting the aberrant signaling cascades.[1] This leads to the induction of apoptosis and a reduction in tumor cell proliferation.[1] A key feature of Lorlatinib is its ability to penetrate the blood-brain barrier, making it effective against brain metastases, a common complication in ALK-positive NSCLC.[1][3] Furthermore, its design allows it to be active against numerous mutant forms of ALK that confer resistance to other inhibitors.[8]

Quantitative Data: Potency of Lorlatinib against Kinase Targets

The following table summarizes the inhibitory activity of Lorlatinib against wild-type and mutant forms of ALK, as well as ROS1. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Target KinaseIC50 (nM)Reference
Wild-type ALK1[2]
ALK L1196M18[9]
ALK G1269A40-825 fold more potent than crizotinib[2]
ALK G1202R37[9]
ALK G1202R/L1196M (Compound Mutant)1,116[9]
ROS17[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-hydroxy-5-bromopyridine

This protocol describes the synthesis of a key intermediate used in the synthesis of Lorlatinib.

Materials:

Procedure:

  • A mixture of 6.5 parts of 2-amino-3,5-dibromopyridine, 12 parts of 85% potassium hydroxide, 0.5 part of copper powder, and 100 parts of water is stirred under a nitrogen atmosphere in an autoclave for 10 hours at 170°C.[10]

  • The resulting dark-colored solution is neutralized with concentrated hydrochloric acid.[10]

  • The solution is then saturated with sodium chloride and extracted three times with a warm 9:1 mixture of ethyl acetate and tetrahydrofuran.[10]

  • The combined organic extracts are dried over sodium sulfate and filtered.[10]

  • The solvent is evaporated, and the residue is taken up in a small amount of hot ethyl acetate.[10]

  • The crude product is purified by chromatography on silica gel.[10]

  • After evaporation of the eluent, 2-amino-3-hydroxy-5-bromopyridine is obtained as a solid.[10]

Protocol 2: Kinase Inhibition Assay (Illustrative)

This protocol provides a general outline for determining the IC50 values of a test compound like Lorlatinib against a target kinase.

Materials:

  • Recombinant ALK or ROS1 kinase

  • ATP

  • Peptide substrate

  • Test compound (e.g., Lorlatinib) at various concentrations

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the kinase assay buffer.

  • In the wells of a microplate, add the recombinant kinase, the peptide substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature for a set period to allow for the enzymatic reaction to proceed.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

  • Read the signal (e.g., luminescence) on a microplate reader.

  • Plot the kinase activity against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

ALK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand ALK_Receptor ALK Receptor Tyrosine Kinase Ligand->ALK_Receptor Binding (Normal) RAS RAS ALK_Receptor->RAS Activation ALK_Fusion EML4-ALK Fusion Protein (Constitutively Active) ADP ADP ALK_Fusion->RAS Constitutive Activation PI3K PI3K ALK_Fusion->PI3K Constitutive Activation Lorlatinib Lorlatinib Lorlatinib->ALK_Fusion Inhibition ATP ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: ALK Signaling Pathway and Inhibition by Lorlatinib.

ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ROS1_Fusion ROS1 Fusion Protein (Constitutively Active) STAT3 STAT3 ROS1_Fusion->STAT3 RAS_MAPK RAS-MAPK Pathway ROS1_Fusion->RAS_MAPK PI3K_AKT PI3K-AKT Pathway ROS1_Fusion->PI3K_AKT SHP2 SHP2 ROS1_Fusion->SHP2 Lorlatinib Lorlatinib Lorlatinib->ROS1_Fusion Inhibition Cell_Growth Cell_Growth STAT3->Cell_Growth RAS_MAPK->Cell_Growth Cell_Survival Cell_Survival PI3K_AKT->Cell_Survival

Caption: ROS1 Signaling Pathway and Inhibition by Lorlatinib.

Experimental_Workflow Start Start: Synthesis of 2-Amino-3-hydroxy-5-bromopyridine Intermediate_Synthesis Synthesis of Key Intermediate (e.g., via Suzuki Coupling) Start->Intermediate_Synthesis Macrocylization Macrolactamization to form Lorlatinib Core Intermediate_Synthesis->Macrocylization Purification Purification and Characterization Macrocylization->Purification Kinase_Assay In vitro Kinase Inhibition Assay (IC50) Purification->Kinase_Assay Cell_Based_Assay Cell Proliferation Assay (e.g., MTT) Purification->Cell_Based_Assay End End: Evaluation of Biological Activity Kinase_Assay->End Cell_Based_Assay->End

Caption: General Workflow for Synthesis and Evaluation.

References

Application Notes and Protocols for the Synthesis of N-Substituted-3-amino-4-halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted-3-amino-4-halopyridines are crucial synthetic intermediates in medicinal chemistry, providing access to a variety of heterocyclic scaffolds, most notably imidazopyridines and related systems with significant biological activity.[1][2][3] The direct N-substitution of 3-amino-4-halopyridines via standard methods like reductive amination or base-promoted alkylation is often challenging and results in low yields.[1][2][3] This is attributed to the basicity of the pyridine (B92270) nitrogen, which can interfere with the reaction progress.[2]

This document outlines a robust and high-yielding protocol for the synthesis of a wide range of N-substituted-3-amino-4-halopyridines. The methodology involves a sequential, one-pot process of tert-butoxycarbonyl (Boc) deprotection followed by a Brønsted and Lewis acid-mediated reductive amination.[1][2][3] This procedure often provides the desired products in high purity without the need for column chromatography.[1][2]

General Synthetic Strategy

The key to this synthetic approach is the initial protection of the 3-amino group as a Boc-carbamate. This allows for a clean deprotection step that, in the same pot, is followed by the reductive amination with a suitable aldehyde or ketone. The use of trifluoroacetic acid (TFA) for Boc-removal and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a Lewis acid to activate the intermediate imine for reduction are critical for the success of this transformation.[2]

Synthesis_Workflow cluster_start Starting Material Preparation cluster_one_pot One-Pot N-Substitution 3-Amino-4-halopyridine 3-Amino-4-halopyridine N-Boc-3-amino-4-halopyridine N-Boc-3-amino-4-halopyridine 3-Amino-4-halopyridine->N-Boc-3-amino-4-halopyridine Boc Protection Boc_Anhydride (Boc)2O Boc_Anhydride->N-Boc-3-amino-4-halopyridine Boc_Removal Boc Removal (TFA) N-Boc-3-amino-4-halopyridine->Boc_Removal Pyridinium_Salt Pyridinium (B92312) Trifluoroacetate (B77799) Salt Boc_Removal->Pyridinium_Salt Reductive_Amination Reductive Amination (Aldehyde/Ketone, TMSOTf, Reducing Agent) Final_Product N-Substituted-3-amino-4-halopyridine Reductive_Amination->Final_Product Pyridinium_Salt->Reductive_Amination

Caption: General workflow for the synthesis of N-substituted-3-amino-4-halopyridines.

Experimental Protocols

Materials and Methods

All reagents should be of commercial grade and used without further purification unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware. Thin-layer chromatography (TLC) can be used to monitor the progress of reactions.

Synthesis of N-Boc-3-amino-4-bromopyridine (Starting Material)

A representative procedure for the preparation of the N-Boc protected starting material is as follows:

  • To a solution of 3-aminopyridine (B143674) in a suitable solvent, add 1,2-dibromoethane (B42909) as the electrophile.

  • The reaction mixture is then treated with a directed metalation agent.

  • Following the reaction, a standard aqueous work-up and extraction are performed.

  • The crude product is purified by recrystallization or column chromatography to yield N-Boc-3-amino-4-bromopyridine as a white solid.[1]

Characterization Data for N-Boc-3-amino-4-bromopyridine:

  • Yield: 53%[1]

  • Melting Point: 108–109 °C[1]

  • Rf: 0.41 (1:1 ethyl acetate (B1210297): hexanes)[1]

  • 1H NMR (400 MHz, CDCl3): δ 9.31 (s, 1H), 8.10 (d, J = 5.2 Hz, 1H), 7.45 (d, J = 5.2 Hz, 1H), 6.83 (bs, 1H), 1.54 (s, 9H)[1]

  • 13C NMR (100 MHz, CDCl3): δ 152.0, 144.3, 142.3, 133.9, 127.1, 122.2, 82.1, 28.4[1]

General Procedure for N-Substitution (One-Pot Boc-Removal/Reductive Amination)

General Procedure A:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add N-Boc-3-amino-4-halopyridine (1 equivalent).

  • Add trifluoroacetic acid (TFA, 10 equivalents) neat via syringe. Caution: Vigorous gas evolution (CO2) and an exothermic reaction will occur.

  • Monitor the Boc-removal by TLC (the product 3-amino-4-halopyridine has an Rf of approximately 0.20 in 1:1 ethyl acetate/hexanes).

  • Once the deprotection is complete, concentrate the reaction mixture in vacuo.

  • Dissolve the crude oil in ethyl acetate and concentrate in vacuo. Repeat this step three times to yield the solid pyridinium trifluoroacetate salt.

  • Add dichloromethane (B109758) (DCM, to make a 0.5 M solution) to the solid to form a slurry.

  • Sequentially add the corresponding aldehyde or ketone (2 equivalents) and trimethylsilyl trifluoromethanesulfonate (TMSOTf, 2 equivalents).

  • Stir the mixture for 1 hour at ambient temperature.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride (B8407120) or sodium borohydride, 3 equivalents) portion-wise over 15 minutes.

  • Stir the reaction for 12 hours at ambient temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography or recrystallization as needed.[1][2]

Exemplary Synthesized Compounds and Data

The following table summarizes the synthesis of various N-substituted-3-amino-4-halopyridines using the general procedure described above.

CompoundStarting MaterialAldehyde/KetoneYield (%)M.p. (°C)Rf (50% EtOAc/Hexanes)
N-(2-Chlorobenzyl)-3-amino-4-chloropyridine N-Boc-3-amino-4-chloropyridine2-Chlorobenzaldehyde7781–830.47
N-(4-Fluorobenzyl)-3-amino-4-chloropyridine N-Boc-3-amino-4-chloropyridine4-Fluorobenzaldehyde7680–830.37
N-Cinnamyl-3-amino-4-chloropyridine N-Boc-3-amino-4-chloropyridineCinnamaldehyde7665–670.28

Data sourced from Wilhelmsen et al. (2018).[1]

Application in Drug Development: Synthesis of Imidazo[4,5-c]pyridines

N-substituted-3-amino-4-halopyridines are valuable precursors for the synthesis of N-substituted imidazo[4,5-c]pyridines.[1][2] These scaffolds are of significant interest in drug discovery. A selective synthesis can be achieved through a palladium-catalyzed tandem amidation/cyclization reaction, which avoids the formation of regioisomeric mixtures often obtained from traditional base-promoted alkylations.[1][2]

Signaling_Pathway Start N-Substituted-3-amino-4-halopyridine Intermediate Palladium-Catalyzed Tandem Amidation/Cyclization Start->Intermediate Product N-Substituted Imidazo[4,5-c]pyridine Intermediate->Product Application Biologically Active Compounds (e.g., Kinase Inhibitors, etc.) Product->Application

Caption: Role as a key intermediate in the synthesis of bioactive molecules.

Conclusion

The described one-pot Boc-deprotection and reductive amination protocol provides an efficient and high-yielding route to N-substituted-3-amino-4-halopyridines. This method is applicable to a wide range of substrates and is a significant improvement over previously reported procedures that often suffer from low yields and difficult purifications. The availability of these substituted pyridines through a reliable synthetic pathway is crucial for advancing research and development in medicinal chemistry, particularly in the synthesis of imidazopyridine-based therapeutic agents.

References

Application Notes and Protocols for 4-Amino-3-iodopyridine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

4-Amino-3-iodopyridine is a versatile heterocyclic building block increasingly utilized in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring an amino group and an iodine atom on the pyridine (B92270) ring, offers strategic advantages for the construction of complex molecular architectures with potent biological activity. The presence of the iodine atom at the 3-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. This facilitates the exploration of a wide chemical space in the quest for new herbicides, fungicides, and insecticides. The amino group at the 4-position can be further functionalized or may play a crucial role in the molecule's interaction with its biological target. These application notes provide an overview of the utility of this compound in agrochemical research and development, complete with detailed synthetic protocols and examples of biologically active derivatives.[1]

Core Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical development lies in its use as a key intermediate for the synthesis of substituted aminopyridine derivatives. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.

Key Synthetic Transformations:

  • Suzuki-Miyaura Coupling: This reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 3-position of the pyridine ring by coupling with boronic acids or their esters. This is a common strategy for synthesizing herbicidal and fungicidal compounds.

  • Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon triple bond by coupling with terminal alkynes, leading to the synthesis of acetylenic pyridine derivatives which can exhibit insecticidal or fungicidal properties.

  • Buchwald-Hartwig Amination: This cross-coupling reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of various amino groups at the 3-position, further expanding the chemical diversity of potential agrochemical candidates.

Exemplary Application: Synthesis of Insecticidal Pyridine Derivatives

While specific commercial agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, the synthesis of structurally related pyridine derivatives with demonstrated insecticidal activity provides a strong case for its potential. For instance, various functionalized pyridines have been synthesized and evaluated for their insecticidal properties against agricultural pests like the cowpea aphid (Aphis craccivora).[2][3][4][5] The following data, based on analogous compounds, illustrates the type of quantitative structure-activity relationship (QSAR) data that can be generated.

Quantitative Data Summary: Insecticidal Activity of Substituted Pyridine Analogs
Compound IDR1-Substituent (at 3-position)R2-Substituent (at 6-position)LC50 (mg/L) vs. Aphis craccivora (Nymphs, 24h)LC50 (mg/L) vs. Aphis craccivora (Adults, 24h)Reference Compound (Acetamiprid) LC50 (mg/L)
1a PhenylEthoxy0.2070.4980.045 (Nymphs), 0.225 (Adults)
1b p-(dimethylamino)phenylEthoxy0.1850.8870.045 (Nymphs), 0.225 (Adults)
1c p-(dimethylamino)phenylMethoxy0.1271.6600.045 (Nymphs), 0.225 (Adults)
1d 4-ChlorophenylEthoxy0.0980.8870.045 (Nymphs), 0.225 (Adults)
1e PhenylMethoxy0.1892.6120.045 (Nymphs), 0.225 (Adults)
1f 4-ChlorophenylEthoxy0.0800.4980.045 (Nymphs), 0.225 (Adults)

Data is adapted from analogous pyridine derivatives for illustrative purposes.[2][5]

Experimental Protocols

The following are detailed experimental protocols for key cross-coupling reactions utilizing this compound as a starting material. These protocols are based on established methodologies for similar substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the synthesis of 4-amino-3-arylpyridines.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Under a positive pressure of the inert gas, add the solvent mixture.

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol outlines a general procedure for the synthesis of 4-amino-3-alkynylpyridines.

Materials and Reagents:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equivalents)

  • Copper(I) iodide (CuI, 0.04 equivalents)

  • Base (e.g., Triethylamine, 2.0 equivalents)

  • Solvent (e.g., DMF or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried Schlenk flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.2 eq) in the solvent.

  • Add the base to the solution.

  • Degas the mixture by bubbling with an inert gas for 20-30 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst and copper(I) iodide.

  • Heat the reaction mixture to 50-80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic phase, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of this compound with a Secondary Amine

This protocol provides a general method for the synthesis of 4-amino-3-(dialkylamino)pyridines.

Materials and Reagents:

  • This compound

  • Secondary amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)

  • Phosphine (B1218219) ligand (e.g., Xantphos, 0.04 equivalents)

  • Base (e.g., Cs₂CO₃, 1.5 equivalents)

  • Solvent (e.g., Toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • To a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a flame-dried Schlenk tube.

  • Add this compound (1.0 eq) and the solvent.

  • Add the secondary amine (1.2 eq) to the mixture.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via column chromatography.

Visualizations

Agrochemical Development Workflow

Agrochemical_Development_Workflow A This compound (Starting Material) B Cross-Coupling Reaction (Suzuki, Sonogashira, etc.) A->B Functionalization C Library of Derivatives B->C Diversification D Primary Screening (Herbicidal, Fungicidal, Insecticidal) C->D Biological Evaluation E Lead Compound Identification D->E Hit Identification F QSAR & Optimization E->F Refinement G Candidate Development F->G Selection Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L2 OA_Complex R-Pd(II)L2-I Pd0->OA_Complex Oxidative Addition Transmetalation R-Pd(II)L2-R' OA_Complex->Transmetalation Transmetalation Transmetalation->Pd0 Product R-R' Transmetalation->Product Reductive Elimination Reactant1 This compound (R-I) Reactant1->OA_Complex Reactant2 ArB(OH)2 Reactant2->Transmetalation Base Base Base->Transmetalation

References

laboratory handling and storage protocols for 4-Amino-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed laboratory handling, storage, and application protocols for 4-Amino-3-iodopyridine. The information is intended to ensure safe and effective use of this compound in research and development settings.

Chemical and Physical Properties

This compound is a versatile heterocyclic compound used as a building block in the synthesis of pharmaceuticals and agrochemicals. Its unique structure, featuring both an amino and an iodo group on a pyridine (B92270) ring, makes it a valuable intermediate for creating complex, biologically active molecules.[1]

PropertyValueReference
CAS Number 88511-27-7[2]
Molecular Formula C₅H₅IN₂[2]
Molecular Weight 220.01 g/mol [2]
Appearance White to off-white solid/crystal[3]
Melting Point 96 - 100 °C[3]
Purity ≥97%[2]
Solubility Soluble in organic solvents such as Dimethyl sulfoxide (B87167) (DMSO) and Methanol.

Safety, Handling, and Storage Protocols

2.1 Hazard Identification

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, may cause respiratory irritation, and can cause serious eye damage.[4][5]

2.2 Personal Protective Equipment (PPE)

To ensure safety when handling this compound, the following personal protective equipment should be worn:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields.To protect eyes from splashes.
Hand Protection Nitrile or neoprene gloves.Provides resistance to pyridine-based chemicals.[6][7]
Body Protection Fully-buttoned lab coat.To prevent skin contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[6] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.To avoid inhalation of potentially harmful fumes or dust.[8]

2.3 Handling and Storage

ProtocolDescription
Handling Handle in a well-ventilated place, preferably within a chemical fume hood.[5][6] Avoid formation of dust and aerosols.[9] Use non-sparking tools to prevent ignition.[9][10] Wash hands thoroughly after handling.[4]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Recommended storage temperature is 4°C, protected from light.[2] Store away from incompatible materials such as strong oxidizing agents.[4]

2.4 First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor.[5]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[4] If skin irritation persists, seek medical attention.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[4]

Experimental Protocols

This compound is a valuable starting material in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds.

3.1 Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)

  • Solvent (e.g., DMF, Toluene, or 1,4-Dioxane)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst to the flask.

  • Add the anhydrous solvent to the flask via syringe.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and maintain for the required reaction time (monitored by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound Arylboronic acid Base inert_atm Establish Inert Atmosphere reagents->inert_atm catalyst Add Palladium Catalyst inert_atm->catalyst solvent Add Anhydrous Solvent catalyst->solvent stir Stir at RT solvent->stir heat Heat to 80-100 °C stir->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Purified Product purify->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Application in Drug Development: Mechanism of Action of 4-Aminopyridine (B3432731) Derivatives

4-Aminopyridine and its derivatives are known to act as potassium (K⁺) channel blockers. In neurological disorders characterized by demyelination, the loss of the myelin sheath exposes voltage-gated potassium channels. The subsequent leakage of potassium ions impairs the propagation of action potentials along the axons. By blocking these channels, 4-aminopyridine derivatives can enhance nerve signal conduction.

Potassium_Channel_Blockade cluster_normal Normal Myelinated Axon cluster_demyelinated Demyelinated Axon cluster_treatment Treatment with 4-Aminopyridine Derivative AP_N Action Potential Propagation Myelin_N Intact Myelin Sheath AP_N->Myelin_N K_Channel_N K+ Channels Covered Myelin_N->K_Channel_N K_Channel_N->AP_N Efficient Conduction AP_D Action Potential Myelin_D Damaged Myelin Sheath AP_D->Myelin_D K_Channel_D Exposed K+ Channels Myelin_D->K_Channel_D K_Leak K+ Leakage K_Channel_D->K_Leak K_Leak->AP_D Impaired Conduction AP_T Action Potential K_Channel_T Exposed K+ Channels AP_T->K_Channel_T Compound This compound Derivative Compound->K_Channel_T Binds to Block Channel Blockade K_Channel_T->Block Block->AP_T Restored Conduction

Caption: Mechanism of action of 4-aminopyridine derivatives.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-Amino-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key considerations and a proposed protocol for the scale-up synthesis of 4-Amino-3-iodopyridine, a valuable building block in pharmaceutical and agrochemical research. The synthesis of this compound on a large scale presents challenges in achieving high regioselectivity and purity. These notes outline a viable synthetic strategy, purification methods, and safety protocols to guide researchers in developing a robust and scalable process.

Synthetic Strategy: Direct Iodination of 4-Aminopyridine (B3432731)

The most direct and atom-economical approach for the synthesis of this compound is the electrophilic iodination of the readily available starting material, 4-aminopyridine. The amino group at the C4 position is an activating group that directs incoming electrophiles to the ortho positions (C3 and C5). The primary challenge in this synthesis is to control the reaction conditions to favor mono-iodination at the C3 position and minimize the formation of the 3,5-diiodo-4-aminopyridine byproduct.

Several iodinating agents can be employed for this transformation, each with its own advantages and disadvantages in terms of reactivity, selectivity, cost, and safety. The selection of the appropriate iodinating system is critical for a successful and scalable synthesis.

Logical Workflow for Synthesis and Purification

start Start: 4-Aminopyridine reaction Direct Iodination (Regioselective Control) start->reaction workup Aqueous Work-up (Quenching & Extraction) reaction->workup crude Crude Product Mixture (this compound, 4-Amino-3,5-diiodopyridine, unreacted 4-Aminopyridine) workup->crude purification Purification crude->purification product Pure this compound purification->product analysis Quality Control (HPLC, NMR, MS) product->analysis

Caption: A logical workflow for the synthesis and purification of this compound.

Comparative Data of Iodinating Agents

The choice of iodinating agent significantly impacts the reaction's outcome, cost, and safety profile. Below is a summary of common iodinating agents for the direct iodination of 4-aminopyridine.

Iodinating AgentProposed SolventKey AdvantagesKey DisadvantagesEstimated Relative Cost
Iodine (I₂) with a mild base (e.g., NaHCO₃) Methanol or EthanolLow cost, readily available.Lower reactivity, may require an oxidizing agent to generate the electrophilic species, potentially lower selectivity.Low
N-Iodosuccinimide (NIS) Acetic Acid or Dichloromethane (B109758)Mild and selective reagent, easy to handle solid.[1]Higher cost than I₂, succinimide (B58015) byproduct needs to be removed.Medium
Iodine Monochloride (ICl) Dichloromethane or Acetic AcidHighly reactive, can be effective for less reactive substrates.Highly corrosive and moisture-sensitive, can lead to over-iodination if not controlled carefully.[2]Medium-High

Experimental Protocols

The following protocols are proposed starting points for the laboratory-scale synthesis and can be optimized for scale-up.

Protocol 1: Iodination using N-Iodosuccinimide (NIS)

This protocol is recommended for its generally good selectivity and milder reaction conditions.

Materials:

  • 4-Aminopyridine

  • N-Iodosuccinimide (NIS)

  • Acetic Acid (glacial)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Eluent for chromatography (e.g., Ethyl acetate (B1210297)/Hexane mixture)

Procedure:

  • In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, dissolve 4-aminopyridine (1 equivalent) in glacial acetic acid or dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add N-Iodosuccinimide (1.0 - 1.2 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to stir at 0-5 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete (or has reached optimal conversion), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate this compound from the di-iodinated byproduct and unreacted starting material.

Workflow for NIS Iodination

start Dissolve 4-Aminopyridine in Acetic Acid/DCM cool Cool to 0-5 °C start->cool add_nis Add NIS (1.0-1.2 eq) portion-wise cool->add_nis react Stir at 0-5 °C (Monitor by TLC/HPLC) add_nis->react quench Quench with Na₂S₂O₃ solution react->quench extract Extract with DCM and wash with NaHCO₃, H₂O, Brine quench->extract dry Dry (Na₂SO₄) and concentrate extract->dry purify Column Chromatography (Silica gel, EtOAc/Hexane) dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound using NIS.

Protocol 2: Purification by Recrystallization

For larger scale operations, purification by crystallization is often more practical than chromatography.

Procedure:

  • Dissolve the crude product in a minimum amount of a hot solvent in which this compound has good solubility (e.g., ethanol, methanol, or a mixture of solvents like ethanol/water).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • The purity of the recrystallized product should be assessed by HPLC. It may be necessary to perform multiple recrystallizations to achieve the desired purity. The mother liquor can be concentrated and re-purified by chromatography to improve the overall yield.

Scale-Up Considerations and Safety

  • Heat Management: Iodination reactions are exothermic. For large-scale synthesis, careful control of the addition rate of the iodinating agent and efficient cooling are crucial to maintain the desired reaction temperature and prevent runaway reactions.

  • Reagent Handling:

    • Iodine: Solid iodine can cause skin and eye burns, and its vapor is irritating to the respiratory system. Handle in a well-ventilated area with appropriate personal protective equipment (PPE).[3]

    • N-Iodosuccinimide (NIS): While easier to handle than iodine, NIS is a light-sensitive solid and an oxidizing agent. Avoid contact with skin and eyes.[1]

    • Iodine Monochloride (ICl): ICl is highly corrosive and reacts violently with water. It should be handled with extreme care in a dry, inert atmosphere.[2]

  • Waste Disposal: Aqueous waste containing iodine should be treated with a reducing agent like sodium thiosulfate before disposal. Organic waste should be disposed of according to institutional guidelines.

  • Process Safety Management: A thorough hazard and operability (HAZOP) study is recommended before scaling up the synthesis to identify and mitigate potential safety risks.

Cost Analysis Considerations

A preliminary cost analysis should be conducted when selecting a synthetic route for scale-up.

Cost FactorI₂/BaseNISICl
Starting Material Cost LowMediumMedium-High
Reagent Cost LowHighMedium
Solvent Cost Low-MediumMediumMedium
Purification Cost Potentially high due to lower selectivityPotentially lower due to higher selectivityPotentially high due to reactivity
Waste Disposal Cost LowMediumHigh (due to corrosive nature)
Overall Process Cost Potentially the lowest, but highly dependent on achievable selectivity and yield. Higher raw material cost, but may be offset by simpler purification and higher yield. Moderate raw material cost, but potentially higher handling and waste disposal costs.

Note: The actual costs will depend on the supplier, purchase volume, and the final optimized process parameters.

By carefully considering the synthetic strategy, purification methods, safety precautions, and cost implications, researchers can develop a robust and efficient process for the scale-up synthesis of this compound. Further process optimization and development will be necessary to tailor the procedure to specific equipment and scale requirements.

References

Application Notes and Protocols: 4-Amino-3-iodopyridine in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-iodopyridine is a versatile and highly valuable building block in modern organic and medicinal chemistry. Its unique structural arrangement, featuring a nucleophilic amino group and a reactive C-I bond on a pyridine (B92270) scaffold, allows for selective and diverse functionalization. This enables the efficient construction of complex heterocyclic systems, many of which are of significant interest in pharmaceutical and materials science research.[1] The distinct reactivity of the iodo group facilitates a range of palladium-catalyzed cross-coupling reactions, making it a preferred starting material for the synthesis of novel drug candidates and functional materials.

This document provides detailed application notes and experimental protocols for the use of this compound in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Key Applications in Heterocyclic Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of heterocyclic compounds, including, but not limited to:

  • Pyrido[4,3-b]indoles: These compounds are of interest for their potential biological activities.

  • Imidazo[4,5-c]pyridines: This scaffold is present in a number of biologically active molecules.

  • Aryl- and heteroaryl-substituted aminopyridines: These are common motifs in medicinal chemistry.

The primary synthetic strategies involve the functionalization of the C3-position via palladium-catalyzed cross-coupling reactions.

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical reaction conditions for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions using this compound as a substrate. These conditions are based on established protocols for similar aryl iodides and can serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Boronic Acids

ParameterTypical ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂2-10 mol% loading is common.
Ligand PPh₃, dppf (if not part of the catalyst)Ligand choice can significantly impact yield.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Typically 2-3 equivalents are used.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA ratio of 4:1 to 10:1 (organic:aqueous) is common.
Temperature 80-110 °CReaction progress should be monitored by TLC or LC-MS.
Reaction Time 4-24 hoursVaries depending on the reactivity of the boronic acid.

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

ParameterTypical ConditionsNotes
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂1-5 mol% loading is typical.
Copper(I) Co-catalyst CuI1-10 mol% loading.
Ligand PPh₃, XantphosBulky, electron-rich ligands can be beneficial.
Base Et₃N, piperidine, DBUAmine bases are commonly used as both the base and solvent.
Solvent DMF, THF, AcetonitrileAnhydrous conditions are often preferred.
Temperature Room Temperature to 100 °CMilder conditions are often possible with iodo substrates.
Reaction Time 2-12 hoursReaction progress should be monitored by TLC or GC-MS.

Table 3: Buchwald-Hartwig Amination of this compound with Amines

ParameterTypical ConditionsNotes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂1-5 mol% loading.
Ligand BINAP, Xantphos, RuPhosBulky, electron-rich phosphine (B1218219) ligands are crucial.
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are generally used.
Solvent Toluene, Dioxane, THFAnhydrous and deoxygenated solvents are required.
Temperature 80-120 °CHigher temperatures may be needed for less reactive amines.
Reaction Time 12-24 hoursReaction progress should be monitored by TLC or LC-MS.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic transformations of this compound.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-4-aminopyridines

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2 equivalents)

  • 1,4-Dioxane (B91453)

  • Water (degassed)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of the inert gas, add 1,4-dioxane and degassed water (typically a 4:1 solvent-to-water ratio).

  • Bubble the mixture with the inert gas for 10-15 minutes to ensure it is thoroughly deoxygenated.

  • Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-aryl-4-aminopyridine.

Protocol 2: Sonogashira Coupling for the Synthesis of 3-Alkynyl-4-aminopyridines

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous DMF

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add anhydrous DMF and triethylamine.

  • Add the terminal alkyne (1.2 eq.) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired 3-alkynyl-4-aminopyridine.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of N-Substituted-3,4-diaminopyridines

This protocol describes a general procedure for the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Sealed tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen) in a glovebox

Procedure:

  • Inside a glovebox, add this compound (1.0 eq.), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 eq.) to a sealed tube.

  • Add the amine (1.2 eq.) and anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-3,4-diaminopyridine. A reported C-N coupling of this compound with benzylamine (B48309) showed a yield of 85%.

Visualizations

The following diagrams illustrate the general synthetic pathways for the functionalization of this compound.

Suzuki_Coupling This compound This compound Product 3-Aryl-4-aminopyridine This compound->Product Suzuki-Miyaura Coupling Arylboronic_Acid Ar-B(OH)₂ Arylboronic_Acid->Product Catalyst Pd Catalyst, Base

Caption: Suzuki-Miyaura coupling of this compound.

Sonogashira_Coupling This compound This compound Product 3-Alkynyl-4-aminopyridine This compound->Product Sonogashira Coupling Alkyne R-C≡CH Alkyne->Product Catalyst Pd/Cu Catalyst, Base

Caption: Sonogashira coupling of this compound.

Buchwald_Hartwig_Amination This compound This compound Product N-Substituted-3,4-diaminopyridine This compound->Product Buchwald-Hartwig Amination Amine R¹R²NH Amine->Product Catalyst Pd Catalyst, Ligand, Base

References

Troubleshooting & Optimization

optimizing reaction yield for 4-Amino-3-iodopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-3-iodopyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the yield?

Answer: Low or no yield in the synthesis of this compound can stem from several factors, depending on the chosen synthetic route. The two primary methods are direct iodination of 4-aminopyridine (B3432731) and the Sandmeyer reaction.

For Direct Iodination:

  • Inadequate Activation of Iodine: Molecular iodine (I₂) is a weak electrophile and often requires an activating agent or oxidant to generate a more potent iodinating species (I⁺).

    • Solution: Ensure the presence of a suitable activating agent, such as a persulfate, or conduct the reaction under conditions that promote the formation of a stronger electrophile.

  • Reaction Temperature Too Low: The iodination of the electron-deficient pyridine (B92270) ring may require elevated temperatures to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. Be cautious, as excessively high temperatures can lead to side product formation.[1]

For Sandmeyer Reaction:

  • Incomplete Diazotization: The formation of the diazonium salt from 4-aminopyridine is a critical step. Incomplete conversion will directly lead to a lower yield of the final product.

    • Solution: Ensure the reaction is carried out at a low temperature (typically 0-5 °C) to maintain the stability of the diazonium salt.[2] Use a slight excess of sodium nitrite (B80452) and ensure efficient stirring. The absence of nitrous acid (formed in situ) can be a limiting factor.

  • Decomposition of the Diazonium Salt: Diazonium salts are often unstable and can decompose, especially at elevated temperatures.

    • Solution: Maintain a low temperature throughout the diazotization and subsequent iodination steps. Use the diazonium salt immediately after its formation.

  • Insufficient Iodide Source: An inadequate amount of the iodide source (e.g., potassium iodide) will limit the conversion of the diazonium salt to the iodo-product.

    • Solution: Use a stoichiometric excess of the iodide source to ensure complete reaction.

Issue 2: Formation of Multiple Products/Impurities

Question: My reaction mixture shows multiple spots on TLC, indicating the formation of several byproducts. How can I improve the selectivity and minimize impurities?

Answer: The formation of multiple products is a common challenge, particularly in direct iodination reactions.

  • Isomeric Byproducts: Direct iodination of 4-aminopyridine can lead to the formation of other iodinated isomers, such as 2-iodo-4-aminopyridine, due to competing reaction sites on the pyridine ring.[2]

    • Solution: The Sandmeyer reaction offers superior regioselectivity as the position of iodination is determined by the initial position of the amino group.[2] If direct iodination is necessary, careful optimization of reaction conditions (temperature, solvent, and iodinating agent) is crucial.

  • Over-iodination: The product itself can undergo further iodination to yield di- or poly-iodinated species.

    • Solution: Use a controlled stoichiometry of the iodinating agent (1.0 to 1.1 equivalents). A slow, dropwise addition of the iodinating agent can also help to minimize over-iodination.

  • Side Reactions in Sandmeyer Reaction: While more selective, the Sandmeyer reaction can still produce side products, such as phenols (from reaction with water) or biaryl compounds.

    • Solution: Ensure anhydrous conditions if possible and maintain a low temperature to suppress side reactions. The choice of solvent and the purity of reagents are also critical.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final product. What are the common challenges and effective purification strategies?

Answer: Purification of this compound can be challenging due to the presence of structurally similar impurities and the compound's physical properties.

  • Separation of Isomers: If isomeric byproducts are formed, their similar polarities can make separation by column chromatography difficult.

    • Solution:

      • Recrystallization: This is often the most effective method for purifying the desired product from small amounts of impurities. Experiment with different solvent systems, such as ethanol/water or petroleum ether/ethyl acetate (B1210297), to find optimal conditions for selective crystallization.[2]

      • Column Chromatography: For more complex mixtures, a carefully optimized column chromatography protocol is necessary. Use a high-resolution silica (B1680970) gel and a gradient elution system to enhance separation. Monitoring fractions by TLC or HPLC is essential.

  • Product Tailing on Silica Gel: The basicity of the amino group can lead to tailing on silica gel columns, resulting in poor separation and product loss.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent to suppress tailing.

  • Product Discoloration: The product may be off-white or brownish, indicating the presence of colored impurities, possibly due to oxidation of the amino group.

    • Solution: Treat a solution of the crude product with activated charcoal to remove colored impurities before recrystallization. Handle the purified product under an inert atmosphere to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with high regioselectivity?

A1: The Sandmeyer reaction, which involves the diazotization of 4-aminopyridine followed by treatment with an iodide salt (e.g., KI), is generally the most reliable method for achieving high regioselectivity.[2] This is because the iodo group is introduced specifically at the position of the original amino group, avoiding the formation of other isomers.

Q2: What are the key reaction parameters to control for optimizing the yield in a Sandmeyer reaction?

A2: The key parameters to control are:

  • Temperature: Maintain a low temperature (0-5 °C) during diazotization to prevent the decomposition of the diazonium salt.[2]

  • Stoichiometry: Use a slight excess of sodium nitrite and a larger excess of the iodide source to drive the reaction to completion.

  • Acidity: The reaction is typically carried out in an acidic medium (e.g., with HCl or H₂SO₄) to facilitate the formation of nitrous acid and the diazonium salt.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] For TLC, use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, product, and any major byproducts. For HPLC, a C18 column with a mobile phase of acetonitrile (B52724) and water is often effective.[1]

Q4: What are the typical storage conditions for this compound?

A4: this compound should be stored in a cool, dry place, away from light and moisture, to prevent degradation. It is often recommended to store it under an inert atmosphere (e.g., argon or nitrogen).

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of Halogenated Aminopyridines

Starting MaterialReaction TypeReagentsSolventTemperature (°C)Yield (%)Reference
4-AminopyridineDiazotization-Iodination (Sandmeyer)NaNO₂, HCl, KIWater0-5 then 2585-90[2]
3-AminopyridinePivaloyl protection, ortho-iodination, deprotectionPivaloyl chloride, TMEDA, n-BuLi, I₂, HClTHF/Et₂O-70 to 100~63 (overall)[3]
2-AminopyridineBromination then IodinationNBS, KI, KIO₃, H₂SO₄Acetone, Water10 then 100~70 (overall)[1]
3,5-Dibromo-4-aminopyridineDiazotization-IodinationNaNO₂, H₂SO₄, KI, CuIWater0-5 then 80-10065-83

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from a general procedure for the iodination of aminopyridines.

Materials:

Procedure:

  • Diazotization:

    • In a round-bottom flask, dissolve 4-aminopyridine in dilute hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate flask, dissolve potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours. A precipitate should form.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a sodium hydroxide solution to a pH of 8-9.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from an ethanol/water mixture or by silica gel column chromatography (eluent: petroleum ether/ethyl acetate gradient).

Mandatory Visualization

experimental_workflow Experimental Workflow for Sandmeyer Synthesis of this compound cluster_diazotization Diazotization cluster_iodination Iodination cluster_workup Work-up & Purification start Dissolve 4-Aminopyridine in dilute HCl cool_diaz Cool to 0-5 °C start->cool_diaz add_nitrite Add NaNO2 solution dropwise cool_diaz->add_nitrite stir_diaz Stir for 30 min at 0-5 °C add_nitrite->stir_diaz add_diaz Add diazonium salt solution to KI solution stir_diaz->add_diaz Transfer cold prep_ki Prepare aqueous KI solution prep_ki->add_diaz warm_stir Warm to RT and stir for 2 h add_diaz->warm_stir neutralize Neutralize with NaOH warm_stir->neutralize Proceed to work-up extract Extract with CH2Cl2 neutralize->extract dry Dry organic phase extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by recrystallization or column chromatography concentrate->purify troubleshooting_yield Troubleshooting Low Yield in this compound Synthesis cluster_direct Direct Iodination cluster_sandmeyer Sandmeyer Reaction low_yield Low or No Product Yield inactive_i2 Inadequate Iodine Activation low_yield->inactive_i2 low_temp_direct Low Reaction Temperature low_yield->low_temp_direct incomplete_diaz Incomplete Diazotization low_yield->incomplete_diaz decomp_diaz Diazonium Salt Decomposition low_yield->decomp_diaz insufficient_ki Insufficient Iodide Source low_yield->insufficient_ki inactive_i2_sol Solution: Use activating agent (e.g., persulfate) inactive_i2->inactive_i2_sol low_temp_direct_sol Solution: Gradually increase temperature low_temp_direct->low_temp_direct_sol incomplete_diaz_sol Solution: Maintain 0-5 °C, use excess NaNO2 incomplete_diaz->incomplete_diaz_sol decomp_diaz_sol Solution: Maintain low temperature, use immediately decomp_diaz->decomp_diaz_sol insufficient_ki_sol Solution: Use stoichiometric excess of KI insufficient_ki->insufficient_ki_sol

References

Technical Support Center: Purification of Crude 4-Amino-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Amino-3-iodopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities may include unreacted starting materials, reagents, and byproducts from side reactions. Colored impurities can also form due to the air oxidation of the amino group.

Q2: What is the typical appearance and melting point of pure this compound?

A2: Pure this compound is typically a white to off-white crystalline solid or powder.[1][2] The reported melting point is in the range of 96-100 °C.[1][2]

Q3: Which purification techniques are most effective for this compound?

A3: The most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.

Q4: How can I remove colored impurities from my product?

A4: Colored impurities, often arising from oxidation, can be removed by treating a solution of the crude product with activated charcoal followed by filtration.[3] Performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can also help prevent further oxidation.[3]

Q5: What is a suitable solvent for dissolving this compound for purification or analysis?

A5: Based on solubility information for similar aminopyridines, polar organic solvents such as ethanol, methanol, and ethyl acetate (B1210297) are good starting points for dissolving this compound.[4][5] For column chromatography, the crude product is typically dissolved in a minimal amount of the eluent or a slightly more polar solvent.

Troubleshooting Guides

Recrystallization
IssuePossible Cause(s)Troubleshooting Steps
Product does not crystallize - Solvent is too good (product is too soluble).- Solution is not saturated.- Presence of impurities inhibiting crystallization.- Add a co-solvent in which the product is less soluble (an anti-solvent).- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of pure this compound.- Attempt purification by column chromatography first to remove impurities.
Oiling out (product separates as a liquid) - The boiling point of the solvent is higher than the melting point of the product.- The solution is supersaturated.- Rapid cooling.- Use a lower-boiling point solvent.- Re-heat the solution and add a small amount of additional solvent.- Allow the solution to cool more slowly.
Low recovery of purified product - Too much solvent was used for recrystallization.- Premature crystallization during hot filtration.- Crystals were filtered before crystallization was complete.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask).- Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration.
Product is still colored after recrystallization - Colored impurities are co-crystallizing with the product.- Treat the hot solution with activated charcoal before filtration.
Column Chromatography
IssuePossible Cause(s)Troubleshooting Steps
Poor separation of product from impurities - Inappropriate solvent system (eluent).- Column overloading.- Column was not packed properly.- Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of ~0.3 for the product.- Use a larger column or reduce the amount of crude material loaded.- Ensure the silica (B1680970) gel is packed uniformly without any cracks or channels.
Product is not eluting from the column - Eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, if using a hexanes/ethyl acetate system, increase the percentage of ethyl acetate.
Tailing of the product spot on TLC/band on the column - Interaction of the basic amino group with acidic silica gel.- Add a small amount of a basic modifier, such as triethylamine (B128534) (~0.1-1%), to the eluent system.
Cracks or channels in the silica gel bed - Improper packing of the column.- Running the column dry.- Repack the column carefully, ensuring a uniform slurry.- Always maintain a level of solvent above the silica gel bed.

Quantitative Data

The following table summarizes typical purity levels and illustrative recovery yields for the purification of this compound. Please note that actual yields will vary depending on the purity of the crude material and the specific experimental conditions.

Purification TechniquePurity AchievedIllustrative Recovery YieldNotes
Recrystallization>98% (by GC/HPLC)[1][2]70-85%Yield is highly dependent on the initial purity. May require multiple recrystallizations for very impure samples.
Column Chromatography>97% (by HPLC)[6][7]60-80%Effective for removing a wide range of impurities. Yield can be lower due to the multiple fractions collected.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexanes)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution heated for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the charcoal and any other insoluble impurities.

  • Crystallization: To the hot filtrate, add hexanes dropwise until the solution becomes slightly turbid. Add a few drops of hot ethyl acetate to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent Selection: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. For example, a gradient of 10% to 50% ethyl acetate in hexanes may be effective. An Rf value of ~0.3 for this compound on TLC is ideal for good separation.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the prepared column.

  • Elution: Run the column with the eluent, gradually increasing the polarity if a gradient is used.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation crude Crude this compound dissolve Dissolve crude->dissolve solvent Minimum Hot Solvent solvent->dissolve hot_filtration Hot Filtration (Optional with Charcoal) dissolve->hot_filtration impurities Insoluble Impurities hot_filtration->impurities cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath vac_filtration Vacuum Filtration ice_bath->vac_filtration mother_liquor Mother Liquor vac_filtration->mother_liquor drying Drying vac_filtration->drying pure_product Pure Product drying->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Monitor Fractions by TLC collect_fractions->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Reactions of 4-Amino-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3-iodopyridine in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?

A1: this compound is a versatile building block commonly used in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions to introduce diverse functionalities onto the pyridine (B92270) ring. These reactions are crucial for the synthesis of complex molecules in pharmaceutical and materials science.

Q2: What are the primary side products I should be aware of when working with this compound?

A2: The most common side products are formed through homocoupling of the starting material or reagents, and protodeiodination (dehalogenation) of this compound. Other potential side reactions include catalyst deactivation and, in the case of Buchwald-Hartwig amination, β-hydride elimination.

Q3: How can I minimize the formation of homocoupling byproducts?

A3: Homocoupling, particularly of the boronic acid in Suzuki reactions or the alkyne in Sonogashira reactions, is often promoted by the presence of oxygen.[1] To minimize this, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Using a Pd(0) source from the start, rather than a Pd(II) source that requires in-situ reduction, can also help mitigate this side reaction.[1]

Q4: What causes protodeiodination and how can I prevent it?

A4: Protodeiodination, the replacement of the iodine atom with a hydrogen, can occur in the presence of trace amounts of water or other proton sources. Using anhydrous solvents and reagents is critical. The choice of base can also play a role; for instance, using carbonate or phosphate (B84403) bases instead of hydroxides or alkoxides can sometimes reduce the extent of this side reaction.

Q5: Can the amino group on this compound interfere with the reaction?

A5: Yes, the amino group can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle. In some cases, protecting the amino group may be necessary, although many modern catalyst systems with appropriate ligands can achieve high yields without protection.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low yield of the desired cross-coupled product and significant amount of unreacted this compound.

Potential Cause Troubleshooting Steps
Inactive CatalystUse a fresh batch of palladium catalyst and ligand. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst.[1]
Boronic Acid DecompositionUse fresh boronic acid or consider more stable derivatives like pinacol (B44631) esters or MIDA boronates.[1]
Insufficient BaseEnsure at least 2-3 equivalents of a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are used. The base is crucial for the transmetalation step.
Inadequate DegassingThoroughly degas the solvent and reaction mixture to prevent catalyst oxidation.[1]

Issue 2: Formation of significant homocoupling byproduct of the boronic acid.

Potential Cause Troubleshooting Steps
Presence of OxygenImprove the degassing procedure (e.g., use the freeze-pump-thaw method). Maintain a positive pressure of an inert gas throughout the reaction.[1]
In-situ Reduction of Pd(II)Start with a Pd(0) catalyst source to avoid the oxidative consumption of the boronic acid during catalyst activation.[1]

Issue 3: Protodeiodination of this compound is observed.

Potential Cause Troubleshooting Steps
Presence of WaterUse anhydrous solvents and reagents. Dry the glassware thoroughly before use.
Inappropriate BaseConsider using a non-hydroxide base such as K₃PO₄ or CsF.

The following table provides a general overview of typical side product formation in Suzuki-Miyaura couplings of aryl iodides. Actual yields will vary depending on the specific reaction conditions.

Side Product Typical Yield Range (%) Key Influencing Factors
Homocoupling of Boronic Acid5 - 20%Oxygen presence, Pd(II) precatalyst
Protodeiodination2 - 15%Water content, base selection, temperature
Dimer of Aryl Halide< 5%Catalyst and ligand choice
Sonogashira Coupling

Issue 1: Low conversion to the desired alkynylated pyridine.

Potential Cause Troubleshooting Steps
Catalyst InactivityUse fresh palladium and copper(I) iodide catalysts. Ensure the phosphine (B1218219) ligand has not been oxidized.
Insufficient BaseAn amine base like triethylamine (B128534) or diisopropylethylamine is typically used in excess, often as the solvent or co-solvent. Ensure a sufficient amount is present to neutralize the HX byproduct.[2]
Alkyne VolatilityFor low-boiling point alkynes, ensure the reaction is conducted in a sealed vessel or under a condenser.

Issue 2: Significant formation of the Glaser-Hay homocoupling product (alkyne dimer).

Potential Cause Troubleshooting Steps
Presence of OxygenRigorous degassing is crucial as oxygen promotes the oxidative homocoupling of the alkyne catalyzed by the copper(I) salt.[3]
High Copper(I) ConcentrationUse the minimum effective amount of the copper co-catalyst (typically 1-5 mol%). In some cases, a copper-free Sonogashira protocol may be beneficial.

This table summarizes potential side product yields in Sonogashira couplings.

Side Product Typical Yield Range (%) Key Influencing Factors
Alkyne Homocoupling (Glaser)5 - 30%Oxygen presence, copper catalyst loading[3]
Protodeiodination2 - 10%Water content, reaction temperature
Dimer of Aryl Halide< 5%Reaction conditions
Buchwald-Hartwig Amination

Issue 1: No or low yield of the aminated product.

Potential Cause Troubleshooting Steps
Inactive Catalyst/LigandUse a fresh, high-quality palladium catalyst and a suitable phosphine ligand (e.g., BINAP, XPhos). The choice of ligand is critical and often substrate-dependent.
Inappropriate BaseA strong, non-nucleophilic base is required (e.g., NaOt-Bu, K₃PO₄). The base must be strong enough to deprotonate the amine.
Amine Coordination to CatalystIf inhibition is suspected, consider using a ligand that is more strongly coordinating to palladium.

Issue 2: Dehalogenation of this compound is a major side reaction.

Potential Cause Troubleshooting Steps
β-Hydride EliminationThis can be a competing pathway.[4] The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Using a bulkier ligand may favor the desired C-N bond formation.
Proton SourceEnsure anhydrous conditions.

This table outlines potential side product yields for Buchwald-Hartwig amination.

Side Product Typical Yield Range (%) Key Influencing Factors
Protodeiodination5 - 25%Ligand choice, presence of proton sources[4]
Homocoupling of Aryl Halide< 5%Catalyst deactivation pathways

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol
  • Reaction Setup : In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Catalyst Addition : Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction : Heat the mixture to 80-100 °C with vigorous stirring and monitor by TLC or LC-MS.

  • Work-up : After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica (B1680970) gel.

General Sonogashira Coupling Protocol
  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-5 mol%).[2]

  • Solvent, Base, and Alkyne Addition : Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine, often used in excess). Add the terminal alkyne (1.1-1.5 equiv.).[2]

  • Reaction : Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor for completion.

  • Work-up : Once the reaction is complete, remove the solvent in vacuo. Dissolve the residue in an organic solvent and wash with aqueous ammonium (B1175870) chloride to remove the copper salts.

  • Purification : Dry the organic layer, concentrate, and purify by column chromatography.

General Buchwald-Hartwig Amination Protocol
  • Reaction Setup : In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv.).

  • Reagent Addition : Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition : Add an anhydrous, degassed solvent such as toluene (B28343) or 1,4-dioxane.

  • Reaction : Seal the tube and heat to 80-110 °C with stirring. Monitor the reaction progress.

  • Work-up : After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification : Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reagents This compound Arylboronic Acid Base (e.g., K2CO3) Combine Combine Reagents & Catalyst Reagents->Combine Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Combine Solvent Degassed Solvent (e.g., Dioxane/H2O) Solvent->Combine Heat Heat (80-100 °C) under Inert Gas Combine->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool & Dilute with EtOAc Monitor->Quench Wash Wash with H2O & Brine Quench->Wash Purify Column Chromatography Wash->Purify Product Desired Product Purify->Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction CheckCatalyst Is the catalyst/ligand active and fresh? Start->CheckCatalyst CheckReagents Are reagents (e.g., boronic acid) stable and pure? Start->CheckReagents CheckConditions Are reaction conditions (base, solvent, temp) optimal? Start->CheckConditions CheckDegassing Is degassing sufficient to exclude oxygen? Start->CheckDegassing Optimize Optimize Catalyst, Ligand, Base, Temp CheckCatalyst->Optimize CheckReagents->Optimize CheckConditions->Optimize ImproveDegassing Improve Degassing Use Pd(0) Source CheckDegassing->ImproveDegassing SideProducts Significant Side Products Observed Homocoupling Homocoupling? SideProducts->Homocoupling Protodeiodination Protodeiodination? SideProducts->Protodeiodination Homocoupling->ImproveDegassing Yes UseAnhydrous Use Anhydrous Solvents Change Base Protodeiodination->UseAnhydrous Yes

Caption: Troubleshooting logic for common issues in cross-coupling reactions.

Reaction_Pathways Start This compound + Coupling Partner Desired Desired Cross-Coupled Product Start->Desired Main Reaction Pathway (Pd-Catalyzed) Side1 Homocoupling Product Start->Side1 Side Reaction (e.g., O2 mediated) Side2 Protodeiodination Product (4-Aminopyridine) Start->Side2 Side Reaction (e.g., H2O present)

Caption: Competing reaction pathways for this compound.

References

Technical Support Center: Suzuki-Miyaura Reactions with Iodopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting failed or low-yielding Suzuki-Miyaura reactions involving iodopyridine substrates. This guide is tailored for researchers, scientists, and professionals in drug development, providing clear answers to common challenges encountered during these critical cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki-Miyaura reaction with an iodopyridine is showing low to no conversion. What are the most common causes?

Low or no conversion is a frequent issue and can often be attributed to several key factors:

  • Inactive Catalyst: The palladium catalyst is the cornerstone of the reaction. Its deactivation is a primary suspect in failed reactions.

    • Solution: Use a fresh batch of palladium catalyst, as they can degrade with age and exposure to air. For reactions involving electron-deficient pyridines, consider using more robust and active pre-catalysts from the Buchwald or PEPPSI families. If catalyst decomposition (e.g., formation of palladium black) is observed, increasing the ligand-to-metal ratio or using a different ligand can improve stability.

  • Inappropriate Base: The base is critical for the transmetalation step. The wrong choice of base, or a base of poor quality, can completely halt the catalytic cycle.

    • Solution: The basicity and solubility of the base are crucial. For iodopyridines, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The strength of the base should be optimized; sometimes a weaker base can prevent side reactions, while a stronger base might be necessary for less reactive substrates. Ensure the base is finely powdered and anhydrous if required by the protocol.

  • Poor Solvent Choice and Degassing: The solvent plays a significant role in solubility, reaction rate, and catalyst stability. Oxygen in the solvent can deactivate the catalyst.

    • Solution: Common solvents include dioxane, THF, DMF, and toluene, often with water as a co-solvent. The choice of solvent can significantly impact the reaction's success.[1][2][3] Crucially, the solvent must be thoroughly degassed to remove oxygen, which can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.

Q2: I am observing significant formation of side products. What are the most common side reactions and how can I minimize them?

Several side reactions can compete with the desired cross-coupling, reducing the yield of your target molecule.

  • Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of an arene byproduct.[4]

    • Solution: This is often exacerbated by high temperatures and the presence of water. Using anhydrous conditions (if compatible with your base), minimizing reaction time, or using more stable boronic esters (e.g., pinacol (B44631) esters) can mitigate this issue. Using a less nucleophilic base can also be beneficial.

  • Homocoupling: This side reaction leads to the formation of biaryl products from the coupling of two boronic acid molecules.

    • Solution: Homocoupling is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is the most effective way to prevent this. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can also reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.

  • Dehalogenation: The iodopyridine starting material can be reduced, replacing the iodine atom with a hydrogen atom.

    • Solution: This can be caused by certain solvents or bases acting as hydride sources. Avoid solvents like alcohols if dehalogenation is a problem. The choice of phosphine (B1218219) ligand can also influence the rate of dehalogenation.

Q3: How does the position of the iodine atom on the pyridine (B92270) ring (2-, 3-, or 4-iodopyridine) affect the reaction?

The position of the iodine atom significantly influences the reactivity of the iodopyridine due to the electronic effects of the nitrogen atom.

  • 2-Iodopyridines: These substrates can be challenging due to the proximity of the nitrogen atom, which can coordinate to the palladium catalyst and inhibit its activity. This is often referred to as catalyst poisoning.

    • Solution: Specialized ligands, often bulky and electron-rich, are required to overcome this inhibition and promote the desired reaction. Careful selection of the catalyst and reaction conditions is crucial for success with 2-iodopyridines.

  • 4-Iodopyridines: These are generally more reactive than 2-iodopyridines as the iodine atom is further from the nitrogen, reducing its inhibitory effect. Standard Suzuki-Miyaura conditions often work well.

  • 3-Iodopyridines: The reactivity of 3-iodopyridines is intermediate between that of the 2- and 4-isomers. While generally less problematic than 2-iodopyridines, optimization of reaction conditions may still be necessary to achieve high yields.

Q4: I am using a phosphine-based ligand and I see an unexpected impurity with a mass corresponding to my desired product plus a phenyl group. What is happening?

This is likely a result of P-C bond cleavage in your phosphine ligand (e.g., triphenylphosphine), followed by the coupling of the resulting phenyl group with your iodopyridine.

  • Solution: This side reaction can be suppressed by using trialkylphosphine ligands or by carefully optimizing the reaction conditions. A detailed study on the Suzuki-Miyaura coupling of 4-pyridineboronic acid derivatives with aryl halides proposed new reaction conditions that effectively suppress the formation of these phenylated impurities.[5]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for the Suzuki-Miyaura coupling of different iodopyridines, providing a comparative overview of the effects of catalyst, ligand, base, and solvent on the reaction yield.

Table 1: Suzuki-Miyaura Coupling of 2-Iodopyridines

Boronic Acid DerivativeCatalyst (mol%)LigandBaseSolventTemp. (°C)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ (1)Benzimidazolium salt (2)K₂CO₃DMF/H₂O12070.0[6]
ArylboronatePd₂(dba)₃ (1.5)P(t-Bu)₃K₃PO₄Dioxane11085-95[4]
Lithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (2.0-3.0)Ligand 1KFDioxane11082-91[4]

Table 2: Suzuki-Miyaura Coupling of 3-Iodoimidazo[1,2-a]pyridines (as a proxy for 3-Iodopyridines)

Boronic Acid DerivativeCatalystBaseSolventTemp. (°C)Yield (%)Reference
Arylboronic acidPd(PPh₃)₄Na₂CO₃, Ba(OH)₂, or NaOHDME or THFRefluxOptimized yields[7]
Phenylboronic acidPd(PPh₃)₄Strong basesDMERefluxOptimized yields[8]

Table 3: Suzuki-Miyaura Coupling of 4-Iodopyridines

Boronic Acid DerivativeCatalyst (mol%)LigandBaseSolventTemp. (°C)Yield (%)Reference
Aryl pinacol boratePd(dppf)Cl₂·CH₂Cl₂-Cs₂CO₃CPME/H₂O80High[5]
4-Pyridineboronic acid pinacol esterPd(dppf)Cl₂·CH₂Cl₂-Cs₂CO₃CPME/H₂O8097.8[5]
Phenylboronic acidPd(PPh₃)₄-K₂CO₃Toluene/H₂O100Good to excellent[9]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Iodopyridine:

Note: This is a generalized procedure and requires optimization for specific substrates and reaction scales.

  • Reaction Setup: In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, combine the iodopyridine (1.0 equiv.), the boronic acid or boronic ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand (or a pre-formed catalyst complex).

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature and stir vigorously for the specified time. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Mandatory Visualization

Below are diagrams illustrating key concepts in troubleshooting Suzuki-Miyaura reactions.

G cluster_start Start: Failed Suzuki-Miyaura Reaction cluster_troubleshooting Troubleshooting Workflow cluster_solutions Potential Solutions start Low or No Product inactive_catalyst Check Catalyst Activity start->inactive_catalyst wrong_base Evaluate Base Choice start->wrong_base poor_solvent Assess Solvent & Degassing start->poor_solvent side_reactions Identify Side Products start->side_reactions fresh_catalyst Use Fresh/New Catalyst or Pre-catalyst inactive_catalyst->fresh_catalyst optimize_base Screen Different Bases (e.g., K2CO3, Cs2CO3, K3PO4) wrong_base->optimize_base degas_solvent Thoroughly Degas Solvent / Change Solvent poor_solvent->degas_solvent adjust_conditions Adjust Temperature / Time / Reagent Purity side_reactions->adjust_conditions end Desired Product Obtained fresh_catalyst->end Successful Reaction optimize_base->end Successful Reaction degas_solvent->end Successful Reaction adjust_conditions->end Successful Reaction

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura reaction.

G cluster_main Main Catalytic Cycle cluster_side Common Side Reactions Oxidative\nAddition Oxidative Addition Transmetalation Transmetalation Oxidative\nAddition->Transmetalation Dehalogenation Dehalogenation Oxidative\nAddition->Dehalogenation [H-] Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Protodeboronation Protodeboronation Transmetalation->Protodeboronation [H+] Pd(0) Catalyst\nRegeneration Pd(0) Catalyst Regeneration Reductive\nElimination->Pd(0) Catalyst\nRegeneration Desired Product Desired Product Reductive\nElimination->Desired Product Pd(0) Catalyst\nRegeneration->Oxidative\nAddition Homocoupling Homocoupling Pd(0) Catalyst\nRegeneration->Homocoupling [O2]

Caption: Suzuki-Miyaura catalytic cycle and competing side reactions.

References

stability issues and degradation pathways of 4-Amino-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and potential degradation pathways of 4-Amino-3-iodopyridine. It includes troubleshooting guides for common experimental issues and a list of frequently asked questions.

Troubleshooting Guides

Stability and Storage Issues
IssuePotential Cause(s)Troubleshooting Steps
Discoloration of Solid Compound (e.g., turning yellow/brown) Exposure to light, air (oxidation), or moisture.Store the compound in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature (4°C for long-term storage is often suggested).[1][2]
Inconsistent Reaction Yields Degradation of the starting material due to improper storage or handling. Presence of impurities from synthesis.Always use freshly opened or properly stored this compound. Confirm the purity of the compound by techniques like HPLC or NMR before use.
Appearance of Extra Peaks in HPLC Analysis of a Freshly Prepared Solution Onset of degradation in solution. Interaction with the solvent.Prepare solutions fresh before use. If solutions need to be stored, keep them at low temperatures (2-8°C) and protected from light. Evaluate the stability of the compound in the chosen solvent by running time-point HPLC analyses.
Issues in Common Reactions
IssuePotential Cause(s)Troubleshooting Steps
Low Yield in Suzuki Coupling Deiodination/Dehalogenation: The C-I bond can be cleaved under harsh reaction conditions.[3] Catalyst Inactivation: Oxygen can deactivate the palladium catalyst.Use milder reaction conditions (lower temperature, weaker base). Screen different palladium catalysts and ligands. Ensure thorough degassing of solvents and reaction mixtures.
Failure of Buchwald-Hartwig Amination Catalyst Poisoning: The pyridine (B92270) nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Dehalogenation: Reductive elimination of the iodo group.Use specialized ligands designed for heterocyclic substrates. Screen different palladium precatalysts. Use a non-nucleophilic, sterically hindered base.
Side Product Formation Self-coupling or homocoupling of the starting material. Hydrolysis of the amino group under certain pH conditions.Ensure rigorous exclusion of oxygen. Control the pH of the reaction mixture. Analyze side products by LC-MS to understand the degradation pathway.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for this compound?

For long-term storage, it is recommended to store this compound at 4°C, protected from light and moisture.[1][2] The container should be tightly sealed, and for maximum stability, the air can be replaced with an inert gas like argon or nitrogen. For short-term use, storage at room temperature in a desiccator and away from direct light is generally acceptable.[4]

What are the likely degradation pathways for this compound?

Based on the structure and data from related compounds, the main degradation pathways are expected to be:

  • Photodegradation: Exposure to UV or visible light can lead to the cleavage of the carbon-iodine bond, generating radical species that can lead to a variety of byproducts. Halogenated pyridines are known to be susceptible to photolysis.

  • Oxidative Degradation: The aminopyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides or hydroxylated species. The presence of the electron-donating amino group can increase this susceptibility.

  • Hydrolysis: While generally stable in neutral aqueous solutions, hydrolysis of the amino group to a hydroxyl group, forming a pyridone, is a possibility under harsh acidic or basic conditions, especially at elevated temperatures.

  • Dehalogenation: The carbon-iodine bond is the weakest of the carbon-halogen bonds and can be cleaved under certain reductive conditions present in some organic reactions, leading to the formation of 4-aminopyridine (B3432731).[3]

How stable is this compound in different solvents?

The stability in solution is solvent-dependent. Protic solvents, especially under basic or acidic conditions, may facilitate degradation over time. Aprotic solvents like DMSO, DMF, or acetonitrile (B52724) are generally preferred for short-term storage of solutions. It is always recommended to prepare solutions fresh. If storage is necessary, it should be at a low temperature (2-8°C) and protected from light.

What are the expected degradation products of this compound?

While specific studies on this compound are limited, potential degradation products based on its structure and the behavior of similar compounds include:

  • 4-Aminopyridine: Formed via deiodination.

  • 4-Amino-3-hydroxypyridine: Resulting from hydrolysis of the iodo group or oxidation.

  • 3-Iodo-4-pyridone: Formed via hydrolysis of the amino group.

  • This compound-N-oxide: A potential product of oxidation.

  • Various polymeric materials or tars may form under significant light exposure or harsh thermal stress.

I am seeing a loss of my starting material in a Suzuki coupling reaction. What could be the cause?

Besides incomplete reaction, a common issue with iodinated compounds in palladium-catalyzed cross-coupling reactions is hydrodehalogenation (or deiodination), where the iodine atom is replaced by a hydrogen atom from a solvent, base, or other reagent. This results in the formation of 4-aminopyridine. To minimize this, you can try using milder bases (e.g., K₂CO₃ instead of stronger bases), lower reaction temperatures, and ensuring your reagents and solvents are free of potential hydride sources.

Quantitative Data on Stability

Stress ConditionReagent/ConditionTemperatureExpected DegradationPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl60°C5-15%3-Iodo-4-hydroxypyridine, 4-Aminopyridine
Basic Hydrolysis 0.1 M NaOH60°C10-25%3-Iodo-4-hydroxypyridine, 4-Aminopyridine
Oxidative 3% H₂O₂Room Temp15-30%This compound-N-oxide, hydroxylated derivatives
Photolytic UV light (254 nm)Room Temp>20%4-Aminopyridine, various photoproducts
Thermal (Solid) 80°C80°C<5%Minimal degradation expected
Thermal (Solution) In DMSO80°C5-10%4-Aminopyridine

Key Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Phosphate buffer, pH 7.4

  • HPLC system with UV or DAD detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M HCl. Keep a parallel control sample in 0.1 M HCl without the drug. Incubate both at 60°C for 24 hours. Withdraw samples at 0, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH. Keep a parallel control. Incubate at 60°C for 24 hours, sampling at the same time points. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 9 mL of 3% H₂O₂. Keep a parallel control. Store at room temperature for 24 hours, protected from light, with sampling at the same time points.

  • Photodegradation: Expose a solid sample and a solution (100 µg/mL in methanol:water 1:1) to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. Keep control samples wrapped in aluminum foil to protect from light.

  • Thermal Degradation: Store a solid sample in an oven at 80°C for 7 days. Also, prepare a solution in a relevant solvent (e.g., DMSO) and heat at 80°C for 24 hours.

  • Sample Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 50% A, 50% B

      • 25-30 min: Hold at 50% A, 50% B

      • 30-31 min: Linear gradient back to 95% A, 5% B

      • 31-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare standard solutions of this compound in the mobile phase.

  • Inject the stressed samples from the forced degradation study.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Peak purity analysis of the parent peak should be performed using a DAD to ensure no co-eluting impurities.

Visualizations

This compound This compound 4-Aminopyridine 4-Aminopyridine This compound->4-Aminopyridine Deiodination (Reductive Conditions, Photolysis) 3-Iodo-4-hydroxypyridine 3-Iodo-4-hydroxypyridine This compound->3-Iodo-4-hydroxypyridine Hydrolysis of Amino Group (Acidic/Basic) This compound-N-oxide This compound-N-oxide This compound->this compound-N-oxide Oxidation (e.g., H₂O₂) Photoproducts Photoproducts This compound->Photoproducts Photolysis (UV Light) cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis StockSolution Prepare Stock Solution (1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Base Base Hydrolysis (0.1 M NaOH, 60°C) Oxidative Oxidation (3% H₂O₂, RT) Photo Photolysis (UV Light) Thermal Thermal (80°C) Sampling Withdraw Samples at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Photo->Sampling Thermal->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize HPLC Analyze by Stability- Indicating HPLC Neutralize->HPLC Characterize Identify/Characterize Degradants (LC-MS) HPLC->Characterize

References

Technical Support Center: Efficient Cross-Coupling of 4-Amino-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance for the efficient cross-coupling of 4-Amino-3-iodopyridine, a key building block in the synthesis of novel compounds for pharmaceutical and materials science applications. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for Suzuki-Miyaura, Heck, and Sonogashira reactions.

Troubleshooting Common Issues

Cross-coupling reactions with this compound can present unique challenges due to the electronic properties of the aminopyridine scaffold. The lone pair of electrons on the pyridine (B92270) nitrogen and the amino group can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1] This guide provides a systematic approach to identifying and resolving common experimental issues.

General Troubleshooting Workflow

TroubleshootingWorkflow General Troubleshooting Workflow for Cross-Coupling Reactions start Low or No Product Yield check_catalyst Catalyst Inactivity/Decomposition? start->check_catalyst check_reagents Reagent Purity/Stability? start->check_reagents check_conditions Suboptimal Reaction Conditions? start->check_conditions solution_catalyst Use fresh catalyst/ligand Consider alternative catalyst system Increase catalyst loading check_catalyst->solution_catalyst solution_reagents Verify purity of starting materials Use fresh, anhydrous, and degassed solvents/reagents check_reagents->solution_reagents solution_conditions Optimize temperature Ensure rigorous degassing Screen different bases and solvents check_conditions->solution_conditions

Caption: A logical workflow to diagnose and resolve failed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is failing. What are the most common reasons?

A1: The most common culprits for failed reactions with this substrate are:

  • Catalyst Inhibition: The amino and pyridine nitrogen atoms can poison the palladium catalyst. Using bulky, electron-rich phosphine (B1218219) ligands can often mitigate this issue.

  • Poor Reagent Quality: Impurities in the this compound, coupling partner, or solvents can deactivate the catalyst. Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed.

  • Suboptimal Reaction Conditions: Incorrect temperature, base, or solvent can prevent the reaction from proceeding. Systematic optimization of these parameters is often necessary.

Q2: I am observing the formation of a black precipitate in my reaction. What is it and what should I do?

A2: The black precipitate is likely "palladium black," which indicates the decomposition of your palladium catalyst. This can be caused by impurities, high temperatures, or an inappropriate choice of solvent or ligand. To prevent this, ensure all reagents and solvents are of high purity and consider using a more robust ligand or a lower reaction temperature.

Q3: How can I minimize homocoupling of my alkyne in a Sonogashira reaction?

A3: Homocoupling, or the Glaser-Hay coupling, is a common side reaction, often promoted by the presence of oxygen and the copper(I) co-catalyst. To minimize this:

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

  • Consider Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed that can eliminate the issue of homocoupling.

  • Control Catalyst Concentration: High concentrations of the copper catalyst can exacerbate homocoupling.

Catalyst Selection and Performance Data

The choice of catalyst is critical for a successful cross-coupling reaction. Below is a summary of catalyst systems that have been reported for similar substrates.

Note: Direct quantitative data for this compound is limited in the literature. The following tables provide data for analogous aminohalopyridine substrates to guide catalyst selection.

Suzuki-Miyaura Coupling
Catalyst SystemBaseSolventTemp. (°C)Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O100Moderate to GoodGeneral conditions for aminopyridines.
Pd(dppf)Cl₂Cs₂CO₃DMF110Good to ExcellentOften effective for challenging substrates.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100HighBuchwald ligands are effective for electron-rich pyridines.
Heck Coupling
Catalyst SystemBaseSolventTemp. (°C)Yield (%)Notes
Pd(OAc)₂ / PPh₃Et₃NDMF100ModerateClassic conditions, may require optimization.
Pd₂(dba)₃ / P(o-tol)₃NaOAcDMA120GoodHigher temperatures may be necessary.
Herrmann's CatalystEt₃NNMP130HighPalladacycle catalysts can be very effective.
Sonogashira Coupling of 2-Amino-3-bromopyridine (Analogous Substrate)
Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF1003up to 96

Experimental Protocols

General Experimental Workflow

ExperimentalWorkflow General Experimental Workflow for Cross-Coupling setup Reaction Setup: - this compound - Coupling Partner - Base - Solvent degas Degas Mixture setup->degas add_catalyst Add Palladium Catalyst and Ligand degas->add_catalyst reaction Heat to Reaction Temperature add_catalyst->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Work-up: - Quench - Extract - Dry monitor->workup purify Purification (Column Chromatography) workup->purify

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Purge the resulting mixture with the inert gas for 10-15 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Heck Coupling of this compound with an Alkene

Materials:

  • This compound (1.0 eq)

  • Alkene (e.g., Styrene, 1.1 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., PPh₃, 4-10 mol%)

  • Base (e.g., Et₃N, 2.0 eq)

  • Anhydrous and degassed solvent (e.g., DMF or NMP)

Procedure:

  • In a Schlenk tube, combine this compound, the palladium catalyst, and the ligand.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent, the base, and the alkene via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene, 1.1 - 1.2 eq)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) Iodide (CuI, 1-5 mol%)

  • Base (e.g., Et₃N, 2.0 - 3.0 eq)

  • Anhydrous and degassed solvent (e.g., DMF or THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water or saturated aqueous ammonium (B1175870) chloride to remove the amine salt.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Managing Reaction Conditions to Prevent Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals manage reaction conditions and prevent the decomposition of sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of compound decomposition during a chemical reaction?

A1: Compound decomposition is often an undesired reaction that can significantly lower the yield and purity of your target molecule.[1] The primary factors that can induce decomposition include excessive heat, exposure to incompatible pH levels, inappropriate solvent selection, light exposure, and the presence of certain catalysts.[1][2][3] Each of these factors can provide the necessary activation energy to break chemical bonds, leading to the formation of degradation products.[3]

Q2: How can I control the temperature of a highly exothermic reaction to prevent thermal decomposition?

A2: Controlling the temperature of exothermic reactions is crucial to prevent thermal runaway, which can lead to decomposition.[4] Several strategies can be employed:

  • Gradual Reagent Addition: Introducing a reactive agent slowly or in stages can help manage the rate of heat generation.[5]

  • Use of Heat Sinks: Employing cooling baths (e.g., ice water, dry ice/acetone) or specialized heat exchangers can effectively dissipate the heat produced.[5][6]

  • Dilution: Running the reaction in a larger volume of solvent can help absorb and dissipate the heat generated, although this may affect reaction kinetics.[6]

  • Reactor Design: Utilizing reactors with a high surface-area-to-volume ratio, such as microreactors, enhances heat transfer away from the reaction mixture.[5]

  • Boiling Point Control: In some cases, operating the reactor at a pressure that maintains the reaction mixture at its boiling point allows the exothermic heat to be dissipated through vaporization.[7]

Q3: My compound is degrading. How do I know if the solvent is the problem?

A3: Solvents can significantly impact the stability of reactants, intermediates, and products.[8][9] Solvents influence stability through interactions like hydrogen bonding, dipole-dipole forces, and van der Waals forces.[8] A solvent might preferentially stabilize a transition state that leads to a decomposition pathway.[8][10] If you suspect solvent-induced decomposition, consider the following:

  • Polarity: Highly polar solvents can sometimes stabilize charged intermediates that lead to degradation.[10][11]

  • Protic vs. Aprotic: Polar protic solvents, like water and alcohols, are capable of hydrogen bonding and can stabilize both anions and cations, which might accelerate certain degradation pathways like hydrolysis.

  • Troubleshooting: Try switching to a solvent with different properties (e.g., lower polarity, aprotic) to see if the stability of your compound improves.

Q4: What role does pH play in compound stability, and how can I manage it?

A4: The pH of the reaction medium is a critical factor, as many organic molecules are sensitive to acidic or basic conditions.[12][13] Extreme pH levels can catalyze degradation reactions such as hydrolysis, especially for compounds containing susceptible functional groups like esters, amides, lactones, and lactams. To manage pH-related decomposition:

  • Use Buffers: Employ a suitable buffer system to maintain the pH within a range where your compound is most stable.[14][12]

  • Mild Reagents: If the reaction requires acidic or basic conditions, select the mildest possible reagent that can effectively catalyze the desired transformation.[15]

  • Monitor pH: Regularly check the pH of the reaction mixture to ensure it remains within the optimal range.[12]

Q5: How can I prevent photodegradation of a light-sensitive compound?

A5: Photodegradation occurs when a compound absorbs light energy, leading to the breaking of chemical bonds (photolysis).[16][17] This is common for molecules with chromophores like carbonyls, aromatic rings, and double bonds.[18][19] To prevent this:

  • Protect from Light: The simplest method is to shield the reaction from light by using amber-colored glassware or by wrapping the reaction flask in aluminum foil.[15][17][20]

  • UV Stabilizers: In some applications, particularly with polymers, UV absorbers or stabilizers can be added. These additives absorb UV radiation and dissipate it as heat.[17][21]

Q6: Can the catalyst I'm using be causing my product to decompose?

A6: Yes, while catalysts are used to accelerate desired reactions, they can also catalyze unwanted decomposition pathways.[22] The stability of the catalyst itself is also important; catalyst degradation can sometimes lead to the formation of species that promote product decomposition.[23][24] For instance, some palladium catalysts can be reduced to palladium black under certain conditions, which may have different catalytic activities.[20] If you suspect catalyst-induced decomposition, consider optimizing the catalyst system by using a fresh, high-purity catalyst, ensuring the correct ligand-to-metal ratio, or screening different types of catalysts.[20][22]

Troubleshooting Guides

Guide 1: Low Product Yield Due to Suspected Decomposition

If you are experiencing unexpectedly low yields, decomposition is a likely culprit. Follow this systematic approach to identify and resolve the issue.

cluster_start Start cluster_analysis Analysis Phase cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions cluster_end End start Low Product Yield Observed analyze Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->analyze identify Identify Degradation Products analyze->identify temp Temperature Too High? identify->temp Is decomposition observed? ph Incorrect pH? temp->ph No lower_temp Lower Reaction Temperature Use Cooling Bath temp->lower_temp Yes solvent Incompatible Solvent? ph->solvent No adjust_ph Use Buffer or Milder Reagent ph->adjust_ph Yes light Light Exposure? solvent->light No change_solvent Screen Alternative Solvents solvent->change_solvent Yes protect_light Use Amber Flask or Foil light->protect_light Yes end Yield Improved light->end No/All Checked lower_temp->end adjust_ph->end change_solvent->end protect_light->end

Caption: A logical workflow for troubleshooting low product yield.

Guide 2: Visualizing Factors Affecting Compound Stability

Understanding the interplay of various factors is key to preventing decomposition.

cluster_factors Influencing Factors cluster_outcomes Potential Decomposition Pathways center Compound Stability thermal Thermal Degradation center->thermal High Temp hydrolysis Hydrolysis/Solvolysis center->hydrolysis Extreme pH, Protic Solvent photolysis Photolysis center->photolysis UV/Vis Light oxidation Oxidation center->oxidation Oxygen isomerization Isomerization center->isomerization Catalyst, pH temp Temperature temp->center ph pH ph->center solvent Solvent solvent->center light Light light->center oxygen Atmosphere (O₂, Inert Gas) oxygen->center catalyst Catalyst catalyst->center

Caption: Key factors influencing the stability of a chemical compound.

Data Presentation

Table 1: Properties of Common Solvents and Their Potential Impact on Stability

SolventDielectric Constant (25°C)TypePotential Stability Issues
Water78Polar ProticCan promote hydrolysis of sensitive functional groups (e.g., esters, amides).[8][14]
Dimethyl Sulfoxide (DMSO)47Polar AproticCan stabilize charged species, potentially accelerating certain degradation pathways.[8]
Acetonitrile (ACN)37Polar AproticGenerally less reactive than DMSO but can still stabilize polar transition states.[8]
Dichloromethane (DCM)9.1Polar AproticCan be a source of acid upon decomposition, leading to acid-catalyzed degradation.
Tetrahydrofuran (THF)7.6Polar AproticCan form explosive peroxides upon storage and exposure to air.
Toluene2.4Non-polarGenerally unreactive, good for reactions sensitive to polar or protic conditions.

Experimental Protocols

Protocol 1: Monitoring Reaction Stability Using Thin-Layer Chromatography (TLC)

This protocol outlines a general method for monitoring a reaction to detect the formation of degradation products in real-time.

Objective: To assess the stability of reactants and products under the reaction conditions and identify the optimal reaction time to maximize yield and minimize decomposition.

Materials:

  • Reaction mixture

  • TLC plates (e.g., silica (B1680970) gel 60 F254)

  • Appropriate eluent (solvent system)

  • Capillary spotters

  • Developing chamber

  • UV lamp (254 nm and/or 365 nm)

  • Staining solution (e.g., potassium permanganate, iodine), if necessary

Methodology:

cluster_setup Setup cluster_sampling Sampling & Spotting cluster_development Development & Visualization cluster_analysis Analysis start Start Reaction (T=0) prep_tlc Prepare TLC Plate (Draw baseline) start->prep_tlc sample Take Aliquot from Reaction (e.g., T=0, 1h, 2h, etc.) prep_tlc->sample sample->sample Repeat at intervals spot Spot Aliquot on TLC Plate (Also spot starting material and product standards if available) sample->spot develop Develop Plate in Chamber with Eluent spot->develop dry Dry the Plate develop->dry visualize Visualize under UV Light and/or with Stain dry->visualize analyze Analyze Chromatogram: - Disappearance of reactant - Appearance of product - Appearance of new spots (impurities/degradation) visualize->analyze end Determine Optimal Reaction Time or Identify Decomposition analyze->end

Caption: Experimental workflow for monitoring a reaction by TLC.

  • Preparation: Before starting the reaction, prepare a TLC developing chamber with the chosen eluent system. Draw a light pencil line (the baseline) about 1 cm from the bottom of the TLC plate.

  • Initial Sample (T=0): As soon as the reaction is initiated, take a small aliquot of the reaction mixture using a capillary spotter and spot it on the baseline of the TLC plate. It is also good practice to spot the pure starting material(s) as a reference.

  • Time-Course Monitoring: At regular intervals (e.g., every 30-60 minutes), take another aliquot from the reaction and spot it next to the previous spots on the same TLC plate.[15]

  • Development: Once all samples are spotted, place the TLC plate in the developing chamber. Allow the eluent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use an appropriate chemical stain.

  • Analysis: Compare the spots over the time course. Observe the consumption of the starting material and the formation of the desired product. The appearance of new, undesired spots may indicate decomposition. If decomposition products appear after the main product has formed, this suggests the product is unstable under prolonged reaction conditions. This information helps in determining the optimal time to quench the reaction.[15]

References

Technical Support Center: Purification of 4-Amino-3-iodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Amino-3-iodopyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound derivatives?

A1: Impurities typically arise from the synthetic route used. Common impurities may include:

  • Unreacted Starting Materials: Such as the parent 4-aminopyridine (B3432731) derivative.

  • Excess Reagents: Leftover iodinating reagents (e.g., N-iodosuccinimide (NIS), iodine monochloride (ICl)) and their byproducts. For instance, reactions using iodine and silver nitrate (B79036) can produce silver iodide as a byproduct.[1]

  • Regioisomers: Iodination of the pyridine (B92270) ring may produce isomers, where the iodine atom is at a different position. The separation of these positional isomers can be challenging and often requires careful chromatographic techniques.[2][3]

  • Poly-iodinated Species: Over-iodination can lead to the formation of di- or tri-iodinated derivatives.

  • Halogenated Byproducts: If the synthesis involves other halogens, mixed halogenated impurities can form. For example, in the synthesis of related bromo-iodopyridines, dibrominated byproducts have been identified as significant impurities.[4]

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q2: Which purification techniques are most effective for this compound derivatives?

A2: The choice of purification method depends on the nature of the impurities and the desired scale. The most common and effective techniques are:

  • Column Chromatography: Silica (B1680970) gel column chromatography is widely used to separate the target compound from isomers, unreacted starting materials, and other byproducts.[2] For compounds that may be sensitive to acidic silica, neutral or basic alumina, or deactivated silica gel can be used as an alternative stationary phase.[3]

  • Recrystallization: This is an excellent method for final purification to obtain a high-purity crystalline product, especially for removing minor impurities.[4] The key is to find a suitable solvent or solvent system.[3]

  • Acid-Base Extraction: The basic amino group on the pyridine ring allows for purification using acid-base extraction. This technique is particularly useful for removing non-basic organic impurities. The compound can be protonated and extracted into an aqueous acidic layer, leaving non-basic impurities in the organic layer.

Q3: My this compound derivative appears to be degrading during silica gel chromatography. What can I do?

A3: Degradation on silica gel can be an issue for some halogenated or amine-containing compounds.[3] Here are some strategies to mitigate this:

  • Deactivate the Silica Gel: Prepare a slurry of the silica gel in your eluent and add a small amount (0.1-1%) of a base like triethylamine (B128534) or ammonia (B1221849) to neutralize the acidic silanol (B1196071) groups.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or commercially available deactivated silica gels.[3]

  • Minimize Contact Time: Use flash chromatography to reduce the time the compound spends on the column.

  • Work at Lower Temperatures: If feasible, running the column in a cold room can help reduce degradation.

Troubleshooting Guide

Problem Possible Cause Solution
Co-elution of Product and Impurity (e.g., a regioisomer) in Column Chromatography Insufficient separation power of the solvent system or stationary phase.Optimize the eluent system by trying different solvent mixtures and polarities. Use a shallower solvent gradient. For very similar compounds, consider switching to a high-performance stationary phase (e.g., smaller particle size silica) or using High-Performance Liquid Chromatography (HPLC).[2][3]
Product Streaking or Tailing on TLC/Column Compound is too polar for the eluent, interacting strongly with the silica gel, or the column is overloaded.Add a small amount of a polar modifier to the eluent (e.g., methanol (B129727) or a few drops of triethylamine for a basic compound). Pre-adsorb the crude material onto a small amount of silica before loading it onto the column.[3] Reduce the amount of material loaded.
"Oiling Out" During Recrystallization The solution is too concentrated, cooling is too rapid, or the solvent is inappropriate.Use a more dilute solution. Allow the solution to cool more slowly (e.g., by insulating the flask). If the compound is melting in the hot solvent, you may need to choose a solvent with a lower boiling point. Try a different solvent or a two-solvent system.[3]
Low Recovery After Recrystallization Too much solvent was used, or the product is significantly soluble in the solvent even at low temperatures.Use the minimum amount of hot solvent required to fully dissolve the crude product. After slow cooling to room temperature, cool the flask in an ice bath or refrigerator to maximize precipitation.[3] Ensure the correct solvent is being used.
Product is an Off-White or Colored Solid After Purification Presence of persistent colored impurities or slight oxidation.Consider treating a solution of the product with a small amount of activated carbon before a final filtration or recrystallization step. Ensure the compound is stored protected from light and air, as aminopyridines can be sensitive to oxidation.

Quantitative Data on Purification Methods

The efficiency of purification can vary significantly based on the specific derivative and the impurity profile. The following table provides some example data from literature on related compounds to serve as a general guide.

CompoundPurification MethodPurity AchievedYieldReference
2-Chloro-3-iodopyridin-4-amineSilica Gel Chromatography (Hexane/EtOAc gradient)Not specified45%[2]
2-Chloro-3-iodopyridin-4-aminePreparative HPLC (Hexane-IPA mobile phase)Not specified49.7%[2]
2-Amino-5-bromopyridineRecrystallization (90% Ethanol)97.0%95.0%[4]
2-Amino-5-bromo-3-iodopyridineRecrystallization (85% Ethanol)98.5%73.7%[4]
4-AminopyridineRecrystallization99.5%Not specifiedN/A
Commercial this compoundNot specified≥97%N/A[5][6][7]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline for the purification of a this compound derivative.

  • TLC Analysis:

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., mixtures of hexane (B92381) and ethyl acetate) to find an eluent that gives good separation of the desired product from impurities, with an Rf value for the product ideally between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent identified from your TLC analysis.

    • Pour the slurry into a glass column and allow it to pack, draining the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform "dry loading": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.

    • Carefully add the sample to the top of the silica bed.

  • Elution:

    • Add the eluent to the column and begin collecting fractions.

    • If a single eluent system does not provide adequate separation, a gradient elution can be used, gradually increasing the polarity of the mobile phase (e.g., from 10% ethyl acetate (B1210297) in hexane to 30% ethyl acetate in hexane).[2]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for single-solvent and two-solvent recrystallization.

  • Solvent Selection:

    • Place a small amount of the crude product in several test tubes.

    • Add a small amount of different solvents to each tube. A good solvent will dissolve the compound poorly at room temperature but well upon heating.[3] For aminopyridine derivatives, polar solvents like ethanol, methanol, or acetonitrile, or mixed systems like ethanol/water can be effective.[8]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent and heat the mixture (e.g., on a hot plate with a stirrer) until the solvent is boiling.

    • Add the minimum amount of hot solvent needed to completely dissolve the solid.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper to remove them.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate, which often leads to larger, purer crystals.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_main_purification Primary Purification cluster_final_purification Final Purification cluster_analysis Analysis Crude Crude this compound Derivative Dissolve Dissolve in Organic Solvent Crude->Dissolve AcidBase Acid-Base Extraction (Optional, for non-basic impurities) Dissolve->AcidBase ColumnChrom Column Chromatography (Silica Gel or Alumina) Dissolve->ColumnChrom Direct loading AcidBase->ColumnChrom Aqueous work-up Recrystallize Recrystallization ColumnChrom->Recrystallize Combined pure fractions Dry Drying under Vacuum Recrystallize->Dry PureProduct Pure Product Dry->PureProduct Analysis Purity Analysis (NMR, HPLC, LC-MS) PureProduct->Analysis

Caption: A general experimental workflow for the purification of this compound derivatives.

Troubleshooting_Tree cluster_chrom Chromatography Issues cluster_recryst Recrystallization Issues Start Impure Product After Initial Purification Q_Method What was the purification method? Start->Q_Method Chrom Column Chromatography Q_Method->Chrom Chromatography Recryst Recrystallization Q_Method->Recryst Recrystallization Q_Chrom_Issue What is the issue? Chrom->Q_Chrom_Issue CoElution Co-elution of Impurities Q_Chrom_Issue->CoElution Poor Separation Streaking Streaking / Tailing Q_Chrom_Issue->Streaking Bad Peak Shape Degradation Degradation on Column Q_Chrom_Issue->Degradation Low Mass Balance Sol_CoElution Optimize eluent (gradient). Change stationary phase. Use HPLC. CoElution->Sol_CoElution Sol_Streaking Add modifier (e.g., TEA). Reduce load. Dry loading. Streaking->Sol_Streaking Sol_Degradation Deactivate silica with base. Use Alumina. Reduce contact time. Degradation->Sol_Degradation Q_Recryst_Issue What is the issue? Recryst->Q_Recryst_Issue OilingOut Compound 'Oiled Out' Q_Recryst_Issue->OilingOut Formation of Oil LowYield Low Recovery / Yield Q_Recryst_Issue->LowYield Poor Yield NoCrystals No Crystals Formed Q_Recryst_Issue->NoCrystals Solution Remains Clear Sol_Oiling Use less solute or more solvent. Cool slowly. Change solvent. OilingOut->Sol_Oiling Sol_LowYield Use minimum hot solvent. Cool in ice bath. Check solubility data. LowYield->Sol_LowYield Sol_NoCrystals Scratch flask. Add seed crystal. Try different solvent. NoCrystals->Sol_NoCrystals

References

Technical Support Center: Scale-Up Production of 4-Amino-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up production of 4-Amino-3-iodopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the production of this compound at scale?

A1: The most prevalent method for the synthesis of this compound is the direct electrophilic iodination of 4-Aminopyridine. Common iodinating agents include iodine monochloride (ICl) and molecular iodine (I₂) in the presence of an oxidizing agent. The choice of reagents and reaction conditions is critical to control regioselectivity and minimize byproduct formation.

Q2: What are the primary challenges when scaling up the iodination of 4-Aminopyridine?

A2: The primary challenges in scaling up this synthesis include:

  • Controlling Regioselectivity: Preventing the formation of other isomers, such as 4-Amino-2-iodopyridine or di-iodinated products, is a major hurdle.

  • Reaction Heat Management: The iodination reaction can be exothermic, and efficient heat dissipation is crucial at a larger scale to prevent side reactions and ensure safety.

  • Handling Hazardous Materials: Reagents like iodine monochloride are corrosive and toxic, requiring specialized handling and containment procedures in a production environment.[1][2][3][4]

  • Product Isolation and Purification: Isolating the desired product from a mixture of isomers and impurities often requires large-scale chromatography or multi-step crystallization, which can be complex and costly.[5][6]

  • Waste Management: The process can generate significant amounts of acidic and halogenated waste, which requires proper treatment and disposal.

Q3: How does the choice of solvent impact the scale-up process?

A3: The solvent plays a critical role in reaction kinetics, solubility of reagents and products, and can influence the regioselectivity of the iodination.[7] For scale-up, factors such as solvent cost, toxicity, environmental impact, and ease of recovery become paramount. While chlorinated solvents have been used, their use should be minimized if possible.[3] Glacial acetic acid is a common solvent for similar reactions.[6]

Q4: What analytical methods are recommended for monitoring reaction progress and ensuring product quality?

A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the consumption of 4-Aminopyridine and the formation of this compound and its isomers. Thin Layer Chromatography (TLC) can be used for rapid, qualitative checks. For final product quality control, HPLC for purity assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation are essential.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of product or starting material.- Monitor the reaction using HPLC to ensure completion. - Optimize the reaction temperature; poor temperature control can lead to side reactions. - Ensure starting materials are of high purity and the product is stable under the reaction and work-up conditions.
Formation of Multiple Isomers (e.g., 4-Amino-2-iodopyridine) - High reaction temperature. - Incorrect rate of reagent addition. - Inappropriate solvent.- Maintain a lower reaction temperature to favor the thermodynamically more stable product. - Add the iodinating agent slowly and sub-surface to ensure localized concentration remains low. - Screen different solvents to optimize the regioselectivity of the reaction.
Presence of Di-iodinated Byproducts - Excess of the iodinating agent. - High reaction temperature.- Use a stoichiometric amount or a slight excess of the iodinating agent. - Control the reaction temperature carefully.
Dark Coloration of the Reaction Mixture or Final Product - Formation of iodine-based impurities or charge-transfer complexes.- During work-up, wash the organic layer with a reducing agent solution (e.g., sodium thiosulfate) to remove excess iodine. - Treat the crude product with activated carbon during recrystallization.[8]
Difficulties in Product Crystallization - Presence of impurities that inhibit crystal formation. - Inappropriate crystallization solvent.- Purify the crude product by column chromatography before crystallization. - Screen a variety of solvents and solvent mixtures to find optimal crystallization conditions.
Safety Concerns with Iodine Monochloride - Corrosive and toxic nature of ICl.[1][2][3][4]- Handle ICl in a well-ventilated fume hood or a closed system. - Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield. - Have an emergency plan and appropriate spill kits readily available.

Experimental Protocols

Illustrative Lab-Scale Synthesis of this compound

This protocol is for informational purposes and should be adapted and optimized for scale-up with appropriate safety considerations.

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Reagent Charging: Charge the flask with 4-Aminopyridine (1.0 eq) and glacial acetic acid. Stir the mixture until the 4-Aminopyridine is fully dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Iodinating Agent: Prepare a solution of iodine monochloride (1.05 eq) in glacial acetic acid. Add this solution dropwise to the reaction mixture via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate or another suitable base to neutralize the acetic acid. Be cautious of gas evolution.

  • Work-up: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with a dilute solution of sodium thiosulfate (B1220275) to remove any remaining iodine, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system to yield pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve 4-Aminopyridine in Glacial Acetic Acid cool Cool to 0-5 °C prep->cool add Slowly Add ICl in Acetic Acid cool->add react Stir at Room Temp (16-24h) add->react quench Quench with Ice & Neutralize react->quench extract Extract with Organic Solvent quench->extract wash Wash with Na2S2O3 & Brine extract->wash isolate Dry & Concentrate wash->isolate purify Purify by Chromatography or Recrystallization isolate->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_solutions Potential Solutions start Low Yield or Purity? incomplete Incomplete Reaction? start->incomplete degradation Product Degradation? start->degradation isomers Isomer Formation? start->isomers di_iodination Di-iodination? start->di_iodination color_imp Color Impurities? start->color_imp sol_time Increase Reaction Time incomplete->sol_time sol_temp Optimize Temperature degradation->sol_temp isomers->sol_temp sol_addition Slow Reagent Addition isomers->sol_addition sol_reagent Adjust Reagent Stoichiometry di_iodination->sol_reagent sol_purify Improve Purification color_imp->sol_purify

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Assessment of 4-Amino-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like 4-Amino-3-iodopyridine is paramount for the integrity and reproducibility of their work. This guide provides a comprehensive comparison of common analytical methods for assessing the purity of this compound, offering objective performance data and detailed experimental protocols to aid in method selection and implementation.

Comparison of Analytical Methods

The primary methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy serves as a powerful orthogonal method for absolute purity determination, while Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for impurity identification.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of these analytical techniques for the analysis of aminopyridine derivatives, providing a reliable estimate of expected performance for this compound.

Performance MetricHPLC-UVGC-MS (with Derivatization)qNMR
Principle Separation based on polarity, detection via UV absorbanceSeparation of volatile compounds based on boiling point, mass-based detectionAbsolute quantification based on NMR signal intensity relative to a certified standard
Specificity High, can resolve from many impuritiesVery high, provides structural informationHigh, provides structural information and quantification without reference standards for impurities
Linearity Range Typically 1-40 µg/mLWide, dependent on derivatizationDependent on sample solubility and instrument sensitivity
Accuracy (% Recovery) 98-102%>90%High, as it is a primary ratio method
Precision (%RSD) < 2%< 15%< 1%[1]
Limit of Detection (LOD) ~0.015 µg/mLng/mL to pg/mL range~0.1% w/w
Limit of Quantitation (LOQ) ~0.048 µg/mLng/mL to pg/mL range~0.3% w/w[1]
Throughput HighModerate to LowModerate
Instrumentation Cost ModerateHighHigh
Typical Application Routine purity testing, quantification, stability studiesImpurity profiling, analysis of volatile related substancesAbsolute purity determination, certification of reference materials

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for related aminopyridine compounds and can be adapted for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely used technique for routine purity assessment.

Instrumentation:

  • A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).

  • Mobile Phase: A mixture of methanol (B129727) and water (pH adjusted to 3 with orthophosphoric acid) in a 50:50 (v/v) ratio.[2]

  • Flow Rate: 0.7 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 10 µL.[2]

Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a known concentration (e.g., 10 µg/mL).[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, a derivatization step is necessary to make it amenable to GC-MS analysis. This method is particularly useful for identifying and quantifying volatile impurities.

Instrumentation:

  • A GC system coupled to a mass spectrometer.

Derivatization:

  • Silylation with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilyl) can be employed to increase volatility.[2] The reaction is typically carried out at 60-80°C for 30-60 minutes.[2]

Chromatographic Conditions:

  • Column: A low-polarity column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.[2]

    • Ramp: 10°C/min to 280°C.[2]

    • Hold: 5 minutes at 280°C.[2]

  • Injector Temperature: 250°C.[2]

  • Transfer Line Temperature: 280°C.[2]

  • Ion Source Temperature: 230°C.[2]

MS Detection:

  • Multiple Reaction Monitoring (MRM) mode can be used for high selectivity and sensitivity after determining the precursor and product ions of the derivatized analyte.

Sample Preparation:

  • Accurately weigh the sample, dissolve it in a suitable solvent (e.g., acetonitrile), and perform the derivatization reaction.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the sample and an internal standard are fully soluble (e.g., DMSO-d6).

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid).

  • Pulse Sequence: A simple 90° pulse-acquire sequence.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest, typically 30-60 seconds) is crucial for accurate quantification.[1]

  • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (S/N > 250:1 for precise integration).[1]

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg).[1]

  • Accurately weigh a known amount of the internal standard (e.g., 5-10 mg).[1]

  • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

Purity Calculation: The purity of the target analyte is calculated using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard (IS)

Method Selection Workflow

The choice of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for routine quality control, impurity identification, or absolute purity certification.

MethodSelectionWorkflow Start Start: Purity Assessment of This compound Requirement Define Analytical Requirement Start->Requirement RoutineQC Routine QC & Quantification Requirement->RoutineQC Routine Analysis ImpurityID Impurity Identification & Volatiles Requirement->ImpurityID Impurity Profiling AbsolutePurity Absolute Purity & Reference Standard Requirement->AbsolutePurity Certification HPLC HPLC-UV RoutineQC->HPLC GCMS GC-MS ImpurityID->GCMS LCMS LC-MS for unknowns ImpurityID->LCMS qNMR qNMR AbsolutePurity->qNMR End End HPLC->End GCMS->End qNMR->End LCMS->End

Caption: Workflow for selecting an analytical method.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical flow of a comprehensive purity assessment strategy, incorporating orthogonal methods for robust characterization.

PurityAssessmentStrategy cluster_Initial Initial Purity Screen cluster_Impurity Impurity Investigation cluster_Absolute Absolute Purity Confirmation InitialScreen Initial Purity Check (e.g., HPLC-UV) ImpurityDetected Impurities Detected? InitialScreen->ImpurityDetected IdentifyImpurities Identify Impurities (LC-MS, GC-MS) ImpurityDetected->IdentifyImpurities Yes ConfirmPurity Confirm Absolute Purity (qNMR) ImpurityDetected->ConfirmPurity No / Below Threshold IdentifyImpurities->ConfirmPurity FinalReport Final Purity Report ConfirmPurity->FinalReport

Caption: Strategy for comprehensive purity assessment.

References

Comparative Reactivity Analysis: 4-Amino-3-iodopyridine vs. 3-Fluoro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 4-Amino-3-iodopyridine and 3-fluoro-4-iodopyridine (B28142) in palladium-catalyzed cross-coupling reactions. This comparison is crucial for researchers in drug discovery and medicinal chemistry for the strategic design of synthetic routes to complex molecules. The electronic properties of the amino and fluoro substituents significantly influence the reactivity of the C-I bond, impacting reaction yields and kinetics in widely used transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Executive Summary

While direct head-to-head quantitative comparisons of the reactivity of this compound and 3-fluoro-4-iodopyridine under identical reaction conditions are not extensively documented in the literature, a comparative analysis can be inferred from the fundamental electronic effects of the amino and fluoro substituents on the pyridine (B92270) ring.

The fluoro substituent at the 3-position is a strongly electron-withdrawing group through its inductive effect (-I). This effect is expected to decrease the electron density of the pyridine ring, making the carbon of the C-I bond more electrophilic and thus potentially more reactive towards oxidative addition to a Pd(0) catalyst, which is often the rate-determining step in cross-coupling reactions.

Conversely, the amino group at the 4-position is an electron-donating group through resonance (+M effect). This increases the electron density of the pyridine ring, which could potentially decrease the rate of oxidative addition. However, the amino group can also coordinate to the palladium catalyst, which may influence the reaction in a more complex manner.

Therefore, it is generally anticipated that 3-fluoro-4-iodopyridine will exhibit higher reactivity in palladium-catalyzed cross-coupling reactions compared to this compound due to the electron-withdrawing nature of the fluorine atom, which facilitates the key oxidative addition step.

Data Presentation: Comparative Reactivity in Cross-Coupling Reactions

The following tables provide representative data from the literature for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions of related aminopyridine and fluoropyridine derivatives. It is important to note that direct comparison is challenging due to variations in reaction conditions, catalysts, and substrates. However, these examples serve to illustrate the general reactivity of these classes of compounds.

Table 1: Suzuki-Miyaura Coupling of Substituted Iodopyridines

SubstrateCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₂CO₃1,4-Dioxane (B91453)/H₂OModerate to Good[1]
4-Iodopyridine derivatives4-Pyridineboronic acid pinacol (B44631) esterPd(dppf)Cl₂·CH₂Cl₂K₂CO₃Toluene (B28343)/H₂O97.2[2]

Table 2: Sonogashira Coupling of Substituted Halopyridines

SubstrateCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHF92[3]
3-IodopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIi-Pr₂NHTHF75[4]

Table 3: Buchwald-Hartwig Amination of Substituted Iodopyridines

SubstrateAmineCatalyst SystemBaseSolventYield (%)Reference
3-Iodopyridinep-ToluidineNi(acac)₂ / Phenylboronic esterK₃PO₄-86[5]
3-IodopyridinePrimary aminePalladium precatalyst--Good[6]

Experimental Protocols

The following are detailed, representative experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions that can be adapted for this compound and 3-fluoro-4-iodopyridine.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a biaryl compound from an iodopyridine and a boronic acid.

Materials:

  • This compound or 3-fluoro-4-iodopyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.04 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the iodopyridine, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Sonogashira Cross-Coupling

Objective: To synthesize an alkynylpyridine from an iodopyridine and a terminal alkyne.

Materials:

  • This compound or 3-fluoro-4-iodopyridine (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol)

  • Copper(I) iodide (CuI, 0.06 mmol)

  • Triethylamine (Et₃N, 2.0 mmol)

  • Anhydrous tetrahydrofuran (B95107) (THF, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the iodopyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add THF, Et₃N, and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination

Objective: To synthesize an aminopyridine derivative from an iodopyridine and an amine.

Materials:

  • This compound or 3-fluoro-4-iodopyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol)

  • Xantphos (0.03 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the iodopyridine, amine, and toluene.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(I)L₂] Pd0->OA_complex Oxidative Addition Transmetalation_complex [Ar-Pd(II)-R'L₂] OA_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination RE_product Ar-R' Transmetalation_complex->RE_product ArI Ar-I (Iodopyridine) ArI->OA_complex Boronic_acid R'-B(OR)₂ Boronate [R'-B(OR)₂(Base)]⁻ Boronic_acid->Boronate Base Base Base->Boronate Boronate->Transmetalation_complex Sonogashira_Catalytic_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(I)L₂] Pd0->OA_complex Oxidative Addition OA_complex->Pd0 Reductive Elimination RE_product Ar-C≡C-R' OA_complex->RE_product ArI Ar-I ArI->OA_complex Alkyne R'-C≡C-H Cu_pi_complex [Cu(I)-π-alkyne] Alkyne->Cu_pi_complex Cu_acetylide Cu(I)-C≡C-R' Cu_pi_complex->Cu_acetylide Deprotonation Cu_acetylide->OA_complex Transmetalation Base Base Base->Cu_pi_complex Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(I)L₂] Pd0->OA_complex Oxidative Addition Amine_complex [Ar-Pd(II)(NR'R'')L₂]⁺I⁻ OA_complex->Amine_complex Amine Coordination Amido_complex [Ar-Pd(II)(NR'R'')L₂] Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination RE_product Ar-NR'R'' Amido_complex->RE_product ArI Ar-I (Iodopyridine) ArI->OA_complex Amine HNR'R'' Amine->Amine_complex Base Base Base->Amine_complex Reactivity_Comparison_Workflow Logical Workflow for Reactivity Comparison Substrate1 This compound Electronic_Effects Analyze Electronic Effects (-I of F vs. +M of NH₂) Substrate1->Electronic_Effects Substrate2 3-Fluoro-4-iodopyridine Substrate2->Electronic_Effects Reactivity_Hypothesis Formulate Reactivity Hypothesis (3-Fluoro-4-iodopyridine is likely more reactive) Electronic_Effects->Reactivity_Hypothesis Experiment_Design Design Comparative Experiments (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Reactivity_Hypothesis->Experiment_Design Data_Analysis Analyze Reaction Outcomes (Yields, Reaction Times) Experiment_Design->Data_Analysis Conclusion Draw Conclusion on Comparative Reactivity Data_Analysis->Conclusion

References

A Comparative Guide to 4-Amino-3-iodopyridine and Other Halogenated Pyridines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, halogenated pyridines serve as indispensable building blocks for the synthesis of complex molecular architectures. Among these, 4-Amino-3-iodopyridine stands out due to the unique reactivity conferred by the iodine substituent. This guide provides an objective comparison of this compound with its analogous 3-fluoro-, 3-chloro-, and 3-bromo-4-aminopyridines, supported by physicochemical data and established experimental protocols for key synthetic transformations.

Physicochemical Properties

The nature of the halogen atom at the 3-position of the 4-aminopyridine (B3432731) scaffold significantly influences its electronic properties and, consequently, its reactivity and basicity. The following table summarizes key physicochemical parameters for these compounds.

Property4-Amino-3-fluoropyridine4-Amino-3-chloropyridine4-Amino-3-bromopyridineThis compound
Molecular Weight ( g/mol ) 112.10128.56173.01220.01[1]
pKa of Conjugate Acid No data available7.147.04 - 7.1No data available
C-X Bond Dissociation Energy (kcal/mol) ~123 (C-F)~96 (C-Cl)~81 (C-Br)~65 (C-I)

Note: Bond dissociation energies are approximate values for the C-X bond on a pyridine (B92270) ring and can vary based on the specific molecular environment.

The pKa values indicate that the basicity of the pyridine nitrogen is influenced by the electron-withdrawing nature of the halogen. The carbon-halogen bond dissociation energy is a critical parameter for understanding the reactivity of these compounds in cross-coupling reactions, with the C-I bond being the weakest and thus the most reactive.

Reactivity in Cross-Coupling Reactions

The primary advantage of this compound in synthetic chemistry lies in its enhanced reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This heightened reactivity is a direct consequence of the weaker carbon-iodine bond, which facilitates the rate-limiting oxidative addition step in the catalytic cycle.

The general reactivity trend for the oxidative addition of halopyridines to a palladium(0) complex is:

I > Br > Cl >> F

This trend translates to milder reaction conditions, shorter reaction times, and often higher yields for iodo-substituted pyridines compared to their bromo and chloro counterparts. Fluoro-substituted pyridines are generally unreactive in these cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The higher reactivity of this compound allows for efficient coupling with a wide range of boronic acids and their derivatives under milder conditions than those required for the corresponding bromo and chloro analogs.

Comparative Performance in Suzuki-Miyaura Coupling

Halogenated PyridineTypical Reaction ConditionsTypical Yields
4-Amino-3-chloropyridineHigher temperatures (e.g., >100 °C), stronger bases, longer reaction times.Moderate to Good
4-Amino-3-bromopyridineModerate temperatures (e.g., 80-100 °C), common bases (e.g., K2CO3, Cs2CO3).Good to Excellent
This compoundRoom temperature to moderate temperatures (e.g., 25-80 °C), milder bases.Excellent
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the 3-halopyridine is paramount. This compound is the most reactive substrate, enabling the coupling of a broader range of amines, including less nucleophilic ones, under more gentle conditions.

Comparative Performance in Buchwald-Hartwig Amination

Halogenated PyridineTypical Reaction ConditionsTypical Yields
4-Amino-3-chloropyridineOften requires specialized ligands and higher temperatures.Moderate
4-Amino-3-bromopyridineStandard Buchwald-Hartwig conditions are generally effective.Good to Excellent
This compoundMilder conditions, shorter reaction times, and broader amine scope.Excellent

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for the synthesis of a 3-halo-4-aminopyridine and its use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Synthesis of this compound

This protocol is adapted from the synthesis of the isomeric 3-Amino-4-iodopyridine and is expected to provide the desired product.

Step 1: Protection of the Amino Group To a solution of 4-aminopyridine in a suitable solvent (e.g., THF/Et2O mixture), slowly add pivaloyl chloride and a tertiary amine base (e.g., triethylamine) at 0 °C. The reaction is stirred for 1 hour. After completion, the product, N-(pyridin-4-yl)pivalamide, is isolated by filtration and washing.

Step 2: Ortho-Iodination The protected aminopyridine is dissolved in THF, and TMEDA is added. The mixture is cooled to -70 °C, and n-butyllithium is added dropwise. The reaction is allowed to warm and stir. After cooling back to -70 °C, a solution of iodine in THF is added slowly. The reaction is then warmed to room temperature and stirred overnight. Workup with aqueous sodium thiosulfate (B1220275) and extraction provides N-(3-iodopyridin-4-yl)pivalamide.

Step 3: Deprotection The N-(3-iodopyridin-4-yl)pivalamide is heated in aqueous HCl. After the reaction is complete, the mixture is cooled and neutralized with a base (e.g., solid Na2CO3). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated to yield this compound.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a reaction vessel, combine the 4-Amino-3-halopyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base (e.g., K2CO3, Cs2CO3, or K3PO4; 2.0-3.0 eq.).

  • Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, or Pd(OAc)2 with a suitable phosphine (B1218219) ligand; 1-5 mol%).

  • Solvent and Degassing: Add a degassed solvent system (e.g., 1,4-dioxane/water, DMF/water, or toluene/ethanol). The mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C for chloro/bromo derivatives, 25-80 °C for iodo derivatives) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add the 4-Amino-3-halopyridine (1.0 eq.), the amine (1.1-1.5 eq.), and a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, or K3PO4; 1.2-2.0 eq.).

  • Catalyst and Ligand Addition: Add a palladium precatalyst (e.g., Pd2(dba)3 or Pd(OAc)2; 1-5 mol%) and a suitable phosphine ligand (e.g., BINAP, XPhos, or SPhos; 1.2-2.0 eq. relative to palladium).

  • Solvent: Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or THF).

  • Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and stir until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated. The residue is purified by column chromatography.

Biological Context: Signaling Pathway and Applications

Aminopyridines, including 4-aminopyridine (also known as dalfampridine), are known to act as blockers of voltage-gated potassium (Kv) channels. This activity is the basis for their therapeutic applications. In demyelinating diseases like multiple sclerosis, the blockade of Kv channels on axons can enhance the conduction of action potentials, leading to improved neurological function.

G cluster_membrane Cell Membrane Kv_channel Voltage-Gated K+ Channel (Open) K_ion_out K+ Efflux Kv_channel->K_ion_out Repolarization Blocked_Kv Blocked K+ Channel AP_propagation Action Potential Propagation 4_AP 4-Aminopyridine 4_AP->Kv_channel Reduced_K_efflux Reduced K+ Efflux Blocked_Kv->Reduced_K_efflux Prolonged_AP Prolonged Action Potential Reduced_K_efflux->Prolonged_AP Enhanced_NT_release Enhanced Neurotransmitter Release Prolonged_AP->Enhanced_NT_release Improved_Conduction Improved Nerve Conduction Prolonged_AP->Improved_Conduction

Caption: Mechanism of 4-Aminopyridine action on voltage-gated potassium channels.

The introduction of a halogen at the 3-position of 4-aminopyridine provides a synthetic handle for the development of novel derivatives with potentially modulated biological activity, selectivity, and pharmacokinetic properties. The ability to readily functionalize the 3-position through cross-coupling reactions makes this compound a particularly valuable starting material for the synthesis of new chemical entities targeting Kv channels and other biological targets.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and functionalization of this compound.

G Start 4-Aminopyridine Protection Amino Group Protection Start->Protection Iodination Ortho-Iodination Protection->Iodination Deprotection Deprotection Iodination->Deprotection Product This compound Deprotection->Product Suzuki Suzuki-Miyaura Coupling Product->Suzuki Buchwald Buchwald-Hartwig Amination Product->Buchwald Final_Products_Suzuki 3-Aryl-4-aminopyridines Suzuki->Final_Products_Suzuki Final_Products_Buchwald 3,4-Diaminopyridine Derivatives Buchwald->Final_Products_Buchwald

Caption: Synthetic workflow for this compound and its derivatization.

Logical Relationship of Applications

The unique properties of this compound position it as a key intermediate in the development of novel chemical entities with diverse applications.

G A3IP This compound Reactivity High Reactivity in Cross-Coupling A3IP->Reactivity Synthetic_Handle Versatile Synthetic Handle at C3 Reactivity->Synthetic_Handle Drug_Discovery Drug Discovery & Development Synthetic_Handle->Drug_Discovery Materials_Science Materials Science Synthetic_Handle->Materials_Science SAR Structure-Activity Relationship Studies Drug_Discovery->SAR Novel_Scaffolds Synthesis of Novel Scaffolds Drug_Discovery->Novel_Scaffolds Functional_Materials Development of Functional Materials Materials_Science->Functional_Materials

Caption: Application pathways stemming from the properties of this compound.

References

A Comparative Guide to the Biological Activity of 4-Amino-3-iodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 4-amino-3-iodopyridine scaffold is a crucial pharmacophore in the development of novel therapeutic agents. Its unique structural features allow for versatile chemical modifications, leading to the synthesis of derivatives with a wide range of biological activities. This guide provides a comparative analysis of these derivatives, focusing on their efficacy as kinase inhibitors and their potential as analgesic and anti-inflammatory agents, supported by experimental data and detailed methodologies.

I. Kinase Inhibition: Targeting the PI3K/Akt/mTOR Pathway

A significant area of research for this compound derivatives is their role as inhibitors of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for drug development.

Comparative Inhibitory Activity

Studies have focused on creating dual PI3Kα and mTOR inhibitors, which can offer a more potent and comprehensive blockade of the signaling cascade. The this compound core serves as a key building block in the synthesis of these inhibitors. For instance, derivatives have been synthesized that exhibit potent, low-nanomolar inhibitory activity against both PI3Kα and mTOR. These compounds often feature a morpholine-substituted pyrimidine (B1678525) moiety, which has been identified as a crucial element for potent PI3Kα and mTOR inhibition.

Below is a table summarizing the in vitro inhibitory activities of representative this compound derivatives against PI3Kα and mTOR.

Compound IDTargetIC50 (nM)
Derivative A PI3Kα2.8
mTOR1.5
Derivative B PI3Kα5.1
mTOR3.2
GDC-0980 (Reference) PI3Kα5
mTOR17

Data is hypothetical and for illustrative purposes based on findings in cited literature. Actual values may vary.

Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the points of inhibition by this compound derivatives.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor This compound Derivatives Inhibitor->PI3K Inhibitor->mTORC1

Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
Experimental Protocols

In Vitro Kinase Inhibition Assay:

  • Enzyme and Substrate Preparation: Recombinant human PI3Kα and mTOR kinases are used. A suitable substrate, such as phosphatidylinositol-4,5-bisphosphate (PIP2) for PI3Kα, is prepared in an appropriate assay buffer.

  • Compound Preparation: The this compound derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compounds in a microplate. The reaction is initiated by the addition of ATP.

  • Detection: The amount of product generated (e.g., PIP3 for PI3Kα) is quantified. This is often done using a luminescence-based assay, where the amount of remaining ATP is measured. A decrease in signal indicates kinase activity.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

II. Analgesic and Anti-inflammatory Properties

Derivatives of this compound have also been explored for their potential analgesic and anti-inflammatory effects. These activities are often evaluated through in vivo models.

Comparative Efficacy

The synthesis of various amide derivatives of N-(pyridin-4-yl)cyclohexanecarboxamide, which can be derived from a 4-aminopyridine (B3432731) core, has yielded compounds with notable analgesic and anti-inflammatory properties. The introduction of different substituents allows for the modulation of these activities.

Below is a summary of the in vivo activities of representative derivatives compared to a standard drug.

Compound IDAnalgesic Activity (% protection in writhing test)Anti-inflammatory Activity (% inhibition of edema)
Derivative C 65%58%
Derivative D 52%45%
Diclofenac (Reference) 78%72%

Data is hypothetical and for illustrative purposes based on findings in cited literature. Actual values may vary.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the analgesic and anti-inflammatory activity of the synthesized compounds.

Analgesic_AntiInflammatory_Workflow start Synthesis of This compound Derivatives purification Purification and Characterization (NMR, Mass Spec) start->purification analgesic Analgesic Activity Assay (Acetic Acid-Induced Writhing) purification->analgesic anti_inflammatory Anti-inflammatory Assay (Carrageenan-Induced Paw Edema) purification->anti_inflammatory data_analysis Data Analysis and Comparison with Reference Drug analgesic->data_analysis anti_inflammatory->data_analysis conclusion Identification of Lead Compounds data_analysis->conclusion

Unveiling the Structure of 4-Amino-3-iodopyridine: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison validating the synthesized structure of 4-Amino-3-iodopyridine against its parent compound, 4-Aminopyridine, and a chlorinated analogue, provides researchers with key insights for unambiguous structural confirmation. This guide presents a side-by-side analysis of their Nuclear Magnetic Resonance (NMR) data, outlines the experimental protocols for data acquisition, and illustrates the validation workflow.

For scientists engaged in drug discovery and development, precise structural verification of novel compounds is paramount. In the synthesis of substituted pyridines, such as this compound, NMR spectroscopy stands as a cornerstone for molecular structure elucidation. By comparing the ¹H and ¹³C NMR spectral data of the synthesized compound with those of known analogues, researchers can confidently confirm the correct placement of substituents on the pyridine (B92270) ring.

Comparative Analysis of NMR Spectral Data

The introduction of an iodine atom at the 3-position of the 4-Aminopyridine scaffold induces significant changes in the chemical shifts of the neighboring protons and carbons. These shifts, when compared to the parent 4-Aminopyridine and the related 6-chloro-4-iodopyridin-3-amine, offer a clear spectral signature for the successful synthesis of this compound.

CompoundProton (¹H) NMR Chemical Shifts (δ, ppm)Carbon (¹³C) NMR Chemical Shifts (δ, ppm)
This compound H-2: ~8.2 (s), H-5: ~6.7 (d, J≈5.5 Hz), H-6: ~8.0 (d, J≈5.5 Hz), NH₂: (broad singlet) (Predicted values based on substituent effects)C-2: ~151, C-3: ~95, C-4: ~157, C-5: ~111, C-6: ~150 (Predicted values based on substituent effects)
4-Aminopyridine H-2,6: 8.05 (d, J=6.0 Hz), H-3,5: 6.55 (d, J=6.0 Hz), NH₂: 5.7 (br s)C-2,6: 150.5, C-3,5: 109.0, C-4: 157.5
6-chloro-4-iodopyridin-3-amine H-2: 7.81 (s), H-5: 7.60 (s), NH₂: 4.13 (br s)[1]Data not available in the provided search results.

Note: Predicted values for this compound are based on established substituent effects on the pyridine ring. The electron-withdrawing iodine at C-3 is expected to deshield the adjacent H-2 proton significantly, while the amino group at C-4 strongly shields the H-5 proton.

Experimental Protocols

A standardized protocol for NMR sample preparation and data acquisition is crucial for obtaining high-quality, reproducible results.

Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of synthesized pyridine derivatives.

Materials:

  • Synthesized this compound

  • 4-Aminopyridine (for comparison)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse width, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Average 8-16 scans to improve the signal-to-noise ratio.

    • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for all signals in both ¹H and ¹³C spectra.

    • Analyze the coupling patterns and measure the coupling constants (J-values) in the ¹H NMR spectrum.

Workflow for Structure Validation

The process of validating the structure of a synthesized compound involves a logical sequence of steps, from the initial synthesis to the final spectroscopic confirmation.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Validation Synthesis Chemical Synthesis of This compound Purification Purification by Crystallization/Chromatography Synthesis->Purification NMR_Acquisition 1H and 13C NMR Data Acquisition Purification->NMR_Acquisition Data_Processing Spectral Processing and Analysis NMR_Acquisition->Data_Processing Comparison Comparison with NMR Data of 4-Aminopyridine & Analogues Data_Processing->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Figure 1. Workflow for the validation of synthesized this compound.

By following this structured approach, researchers can confidently validate the molecular structure of synthesized this compound, ensuring the integrity of their chemical entities for downstream applications in drug development and scientific research.

References

A Comparative Guide to the Electronic Properties of 4-Amino-3-iodopyridine and Structurally Related Halogenated Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 4-Amino-3-iodopyridine, a versatile building block in medicinal chemistry and materials science.[1] Understanding the electronic characteristics of this and similar molecules is crucial for the rational design of novel compounds with tailored biological activities and functionalities. This document summarizes key electronic parameters derived from computational studies and outlines standard experimental protocols for their validation.

I. Comparative Analysis of Electronic Properties

The electronic properties of substituted pyridines are significantly influenced by the nature and position of their functional groups. Properties such as the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap (ΔE) are critical in determining a molecule's reactivity, stability, and potential for intermolecular interactions.[2][3]

The following table summarizes calculated electronic properties for this compound and a selection of analogous halogenated aminopyridines. The data for the comparative compounds are sourced from existing computational studies, while the values for this compound are based on a proposed computational workflow detailed in the "Methodologies" section.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Reference/Methodology
This compound -5.85-0.954.903.20Proposed DFT/B3LYP/6-311++G(d,p)
4-Aminopyridine-5.98-0.545.443.89DFT/B3LYP/6-311+G(d,p)
3-Aminopyridine-6.05-0.585.472.87DFT/B3LYP/6-311+G(d,p)
4-Amino-3,5-dichloropyridine-6.43-1.325.111.87CE-B3LYP/6–31G(d,p)[4][5]
2-Amino-5-chloropyridine-6.12-0.785.343.45DFT/B3LYP/6-311++G(d,p)
3-Fluoro-4-aminopyridine-6.21-0.655.562.54pKa study, computational method not specified[6]

Note: The values for this compound are hypothetical and represent expected outcomes from the proposed computational protocol. Actual values may vary upon calculation.

II. Methodologies and Experimental Protocols

A. Computational Workflow for Electronic Property Analysis

The electronic properties of this compound and its analogs can be reliably predicted using quantum chemical calculations. Density Functional Theory (DFT) is a widely adopted method that offers a good balance between accuracy and computational cost for molecules of this size.[3]

G mol_select Molecule Selection (e.g., this compound) geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_select->geom_opt freq_analysis Frequency Analysis geom_opt->freq_analysis energy_min Confirmation of Energy Minimum freq_analysis->energy_min energy_min->geom_opt Not a Minimum single_point Single-Point Energy Calculation energy_min->single_point Minimum Confirmed prop_analysis Analysis of Electronic Properties (HOMO, LUMO, MESP, Dipole Moment) single_point->prop_analysis data_report Data Interpretation and Reporting prop_analysis->data_report

Caption: A generalized workflow for the computational analysis of molecular electronic properties.

1. Geometry Optimization: The initial step involves optimizing the molecular structure to its lowest energy conformation. A common and robust level of theory for this purpose is the B3LYP hybrid functional combined with a triple-zeta basis set that includes diffuse and polarization functions, such as 6-311++G(d,p).[3]

2. Frequency Calculations: Vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.[3]

3. Electronic Property Calculations: Following the confirmation of a stable geometry, single-point energy calculations are performed to determine the electronic properties, including:

  • Frontier Molecular Orbitals (HOMO and LUMO): These orbitals are crucial for understanding chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy gap between them is an indicator of molecular stability and reactivity.[3]

  • Molecular Electrostatic Potential (MESP): This provides a visual representation of the charge distribution around the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

  • Dipole Moment: This is a measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions.

B. Experimental Protocols for Validation

Experimental validation is essential to complement and verify computational findings. Standard experimental techniques for characterizing the electronic properties of novel compounds include:

1. Synthesis: The synthesis of this compound and its derivatives can be achieved through various organic chemistry reactions, often involving the halogenation of a pyridine (B92270) precursor. For instance, the iodination of 2-chloro-4-aminopyridine has been reported as a route to a related iodinated aminopyridine.

2. Spectroscopic Analysis:

  • UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the molecule. The absorption spectrum can be correlated with the computationally predicted HOMO-LUMO gap.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides information about the chemical environment of the atoms, confirming the molecular structure.

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

3. Electrochemical Analysis:

  • Cyclic Voltammetry (CV): This is a key technique for experimentally determining the HOMO and LUMO energy levels. The oxidation potential is related to the HOMO energy, and the reduction potential is related to the LUMO energy.

G start Substituted Pyridine Synthesis purification Purification and Isolation start->purification structural Structural Characterization (NMR, IR, Mass Spec) purification->structural uv_vis UV-Vis Spectroscopy (Electronic Transitions) purification->uv_vis cyclic_voltammetry Cyclic Voltammetry (Redox Potentials) purification->cyclic_voltammetry comparison Comparison with Computational Data structural->comparison data_analysis Data Analysis uv_vis->data_analysis cyclic_voltammetry->data_analysis homo_lumo Experimental HOMO/LUMO Energy Level Determination data_analysis->homo_lumo homo_lumo->comparison

Caption: Experimental workflow for the characterization of electronic properties.

III. Conclusion

This guide provides a framework for the computational and experimental analysis of the electronic properties of this compound. By comparing its predicted properties with those of other halogenated aminopyridines, researchers can gain valuable insights into how the iodo- and amino-substituents modulate the electronic structure of the pyridine ring. This understanding is fundamental for the targeted design of new molecules with desired electronic and, consequently, biological or material properties. The outlined methodologies offer a robust approach for further investigation and validation.

References

The Strategic Synthesis of Pyrazolo[3,4-b]pyridines: A Cost-Effectiveness Analysis of 4-Amino-3-iodopyridine and its Halogenated Congeners

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative guide for researchers, scientists, and drug development professionals on the selection of 4-amino-3-halopyridine precursors for the synthesis of medicinally important pyrazolo[3,4-b]pyridines. This report analyzes the cost-effectiveness of 4-Amino-3-iodopyridine against its bromo- and chloro-analogs, supported by experimental data and workflow visualizations.

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents, including inhibitors of tropomyosin receptor kinases (TRKs) which are implicated in a variety of cancers. The synthesis of these complex molecules often relies on the strategic use of functionalized pyridine (B92270) precursors. Among these, 4-amino-3-halopyridines serve as key building blocks, with the choice of the halogen atom—iodine, bromine, or chlorine—significantly impacting reactivity, reaction conditions, and overall cost. This guide provides a comprehensive cost-effectiveness analysis to aid researchers in selecting the optimal starting material for their synthetic campaigns.

Executive Summary

This analysis focuses on the comparative performance of this compound, 4-amino-3-bromopyridine (B79700), and 4-amino-3-chloropyridine (B195901) in the context of palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of substituted pyrazolo[3,4-b]pyridines. The primary findings indicate that while this compound offers the highest reactivity, often leading to milder reaction conditions and higher yields, its significantly higher cost may render it less cost-effective for large-scale synthesis. Conversely, 4-amino-3-chloropyridine is the most economical option, but its lower reactivity necessitates more robust catalytic systems and harsher reaction conditions. 4-amino-3-bromopyridine often presents a balanced compromise between reactivity and cost.

Comparative Data on Precursor Cost and Reactivity

A critical aspect of synthetic route design is the cost of starting materials. The following table summarizes the approximate cost per gram for 4-amino-3-halopyridines from various suppliers. It is important to note that prices can vary based on purity, quantity, and supplier.

CompoundMolecular Weight ( g/mol )Approximate Price (USD/g)
This compound220.01$68 - $118
4-amino-3-bromopyridine173.01$19 - $25
4-amino-3-chloropyridine128.56$50 - $110

In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is a crucial factor. The generally accepted trend for reactivity is I > Br > Cl. This hierarchy is a direct consequence of the bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle.

This difference in reactivity has profound implications for the choice of reaction conditions. Reactions with more reactive iodides can often be carried out under milder conditions, with lower catalyst loadings and shorter reaction times. In contrast, the less reactive chlorides typically require more sophisticated and often more expensive phosphine (B1218219) ligands, higher catalyst loadings, and more elevated temperatures to achieve comparable yields.

Application in the Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of potent TRK inhibitors often involves the construction of a pyrazolo[3,4-b]pyridine core, followed by functionalization through cross-coupling reactions. For instance, the synthesis of a key intermediate for a series of TRK inhibitors involves the coupling of a protected 5-bromo-1H-pyrazolo[3,4-b]pyridine with an arylboronic acid via a Suzuki reaction. While this specific example starts with a brominated pyrazolopyridine, the principles of reactivity and cost-effectiveness of the halogenated precursors are directly transferable to syntheses commencing with a 4-amino-3-halopyridine.

dot

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Palladium-Catalyzed Cross-Coupling cluster_product Intermediate Product This compound This compound Suzuki_Coupling Suzuki Coupling (e.g., with Arylboronic Acid) This compound->Suzuki_Coupling High Reactivity Mild Conditions 4-Amino-3-bromopyridine 4-Amino-3-bromopyridine 4-Amino-3-bromopyridine->Suzuki_Coupling Moderate Reactivity Moderate Conditions 4-Amino-3-chloropyridine 4-Amino-3-chloropyridine 4-Amino-3-chloropyridine->Suzuki_Coupling Low Reactivity Harsher Conditions Pyrazolo_Pyridine Substituted 4-Aminopyrazolopyridine Suzuki_Coupling->Pyrazolo_Pyridine

Caption: Synthetic workflow for pyrazolopyridine synthesis.

Experimental Protocols

Representative Protocol for Suzuki Coupling of a Bromopyridine

This protocol is adapted for a generic 2-amino-6-bromopyridine (B113427) and can be considered a starting point for 4-amino-3-bromopyridine.

Materials:

  • 2-Amino-6-bromopyridine

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Sodium carbonate (Na₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • In a flame-dried Schlenk tube, combine 2-amino-6-bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and Na₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the 1,4-dioxane/water mixture (5 mL) via syringe.

  • Heat the reaction mixture to 90 °C in an oil bath with stirring.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Representative Protocol for Suzuki Coupling of a Chloropyridine

This protocol for the less reactive 2-amino-6-chloropyridine (B103851) highlights the need for a more specialized catalyst system.

Materials:

  • 2-Amino-6-chloropyridine

  • Arylboronic acid (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

  • XPhos (5 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.5 equivalents)

  • Anhydrous tert-butanol (B103910) (t-BuOH)

Procedure:

  • In a glovebox, charge a flame-dried Schlenk tube with 2-amino-6-chloropyridine (1.0 mmol), the arylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.025 mmol), XPhos (0.05 mmol), and cesium carbonate (2.5 mmol).

  • Remove the Schlenk tube from the glovebox and add anhydrous tert-butanol (5 mL) under a positive pressure of argon.

  • Seal the tube and heat the reaction mixture to 110 °C in an oil bath with stirring.

  • Monitor the reaction by an appropriate method (TLC or GC-MS).

  • After completion, cool the mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by silica gel column chromatography to afford the desired product.

Cost-Effectiveness Analysis

The choice of the 4-amino-3-halopyridine precursor represents a trade-off between reagent cost and the cost associated with the reaction conditions (catalyst, ligand, energy, and time).

dot

Cost_Effectiveness_Analysis Decision_Point Choice of 4-Amino-3-halopyridine Iodopyridine This compound Decision_Point->Iodopyridine Bromopyridine 4-Amino-3-bromopyridine Decision_Point->Bromopyridine Chloropyridine 4-Amino-3-chloropyridine Decision_Point->Chloropyridine Iodo_Pros Pros: - High reactivity - Milder conditions - Potentially higher yields Iodopyridine->Iodo_Pros Iodo_Cons Cons: - High cost Iodopyridine->Iodo_Cons Bromo_Pros Pros: - Good balance of reactivity and cost Bromopyridine->Bromo_Pros Bromo_Cons Cons: - Moderate conditions required Bromopyridine->Bromo_Cons Chloro_Pros Pros: - Low cost Chloropyridine->Chloro_Pros Chloro_Cons Cons: - Low reactivity - Harsher conditions - More expensive catalysts Chloropyridine->Chloro_Cons

Caption: Decision matrix for precursor selection.

  • This compound: The high reactivity of the iodo-derivative allows for the use of simpler and less expensive palladium catalysts (e.g., Pd(OAc)₂/PPh₃) under milder conditions. This can lead to higher yields and shorter reaction times, which can partially offset the high initial cost of the starting material, especially in small-scale synthesis and early-stage drug discovery where material cost is less of a limiting factor.

  • 4-amino-3-bromopyridine: This intermediate offers a practical compromise. Its reactivity is generally sufficient for many cross-coupling reactions under moderately stringent conditions. The significantly lower cost compared to the iodo-analog makes it a more attractive option for scale-up and process development.

  • 4-amino-3-chloropyridine: The low cost of this starting material is its primary advantage. However, the low reactivity of the C-Cl bond necessitates the use of more sophisticated and expensive catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like XPhos) and more forcing reaction conditions (higher temperatures and longer reaction times). These factors can increase the overall process cost and may not be suitable for sensitive substrates.

Conclusion and Recommendations

The selection of the optimal 4-amino-3-halopyridine precursor is a multi-faceted decision that depends on the specific goals of the synthesis.

  • For early-stage research and development , where speed and obtaining the desired compound are paramount, the higher reactivity of This compound may justify its higher cost, as it can simplify reaction optimization and provide quicker access to the target molecules.

  • For process development and scale-up synthesis , 4-amino-3-bromopyridine often represents the most cost-effective choice, providing a good balance between reactivity and material cost.

  • 4-amino-3-chloropyridine becomes a viable option for large-scale manufacturing where the cost of the starting material is a dominant factor, provided that a robust and efficient catalytic system can be developed to overcome its lower reactivity.

Ultimately, a thorough evaluation of the specific synthetic route, including catalyst screening and optimization for each halogenated precursor, is recommended to make the most informed and economically sound decision for your drug development program.

A Comparative Guide to the Performance of 4-Amino-3-iodopyridine in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is a critical parameter influencing the performance of a chemical entity in various applications, from synthetic reactions to biological assays. This guide provides a comparative evaluation of 4-Amino-3-iodopyridine's performance, focusing on its solubility and stability, and offers insights into its reactivity in common cross-coupling reactions. Due to the limited availability of direct quantitative data for this compound, this guide leverages data from the closely related compound, 4-aminopyridine (B3432731), as a benchmark for comparison and provides robust experimental protocols for in-house evaluation.

Solubility Profile

Comparative Solubility Data of 4-Aminopyridine

To provide a baseline, the following table summarizes the reported solubility of 4-aminopyridine in various common laboratory solvents. It is anticipated that this compound will exhibit a broadly similar, though not identical, solubility profile. The introduction of the iodine atom increases the molecular weight and polarizability, which may slightly alter its solubility characteristics.

Solvent System4-Aminopyridine SolubilityThis compound (Expected)
Water50 mg/mL (clear, colorless)[1], 112 g/L at 20°C[2]Expected to be soluble, but potentially less so than 4-aminopyridine due to the larger, more hydrophobic iodine atom.
EthanolSoluble[1][2][3]Expected to be soluble.
MethanolSlightly soluble[1]Expected to be soluble.
Dimethyl Sulfoxide (DMSO)100 mM[1], Soluble[3]Expected to be highly soluble.
N,N-Dimethylformamide (DMF)Soluble[3]Expected to be soluble.
AcetonitrileSolubleExpected to be soluble.
AcetoneSolubleExpected to be soluble.
Tetrahydrofuran (THF)SolubleExpected to be soluble.

Stability Assessment

The stability of this compound in different solvent systems is crucial for its storage and handling, particularly in solution. For the parent compound, 4-aminopyridine, studies have shown it to be chemically stable in solid oral capsule formulations for extended periods when protected from light[4][5][6]. However, the stability of aminopyridines in solution can be a concern, with recommendations against storing aqueous solutions of 4-aminopyridine for more than a day[3]. The C-I bond in this compound is a potential site of degradation, particularly under conditions of light exposure or in the presence of reactive species.

Comparative Stability of 4-Aminopyridine

ConditionDurationStability of 4-Aminopyridine
Solid (oral capsules), Room Temp, protected from light365 days>94% remaining[5][6]
Aqueous Solution (PBS, pH 7.2)> 1 dayNot recommended for storage[3]

For this compound, it is advisable to prepare solutions fresh and store them protected from light, especially when in solvents that can promote degradation.

Performance in Cross-Coupling Reactions

This compound is a valuable building block in organic synthesis, largely due to the reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. The general reactivity trend for halopyridines in such reactions is I > Br > Cl, making the iodo-substituent at the 3-position a prime site for functionalization.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeReactivity of C-I BondCommon SolventsKey Considerations
Suzuki-Miyaura Coupling High reactivity, allowing for mild reaction conditions.Propylene carbonate[7], Toluene (B28343), DMF, Dioxane. The choice of solvent can affect reaction yield[8][9].The solubility of both the organoboron reagent and the iodopyridine in the chosen solvent is critical for efficient reaction[8].
Sonogashira Coupling Readily undergoes coupling with terminal alkynes.DMF, DMSO, Toluene, Acetonitrile, DME, 1,4-dioxane. Solvent polarity can significantly impact reaction rate and selectivity[10][11].Non-polar solvents like toluene can sometimes give higher yields compared to polar aprotic solvents like DMF, potentially by minimizing ligand displacement from the palladium complex[10].
Heck Reaction The C-I bond is highly susceptible to oxidative addition to the palladium catalyst.DMF, NMP, Acetonitrile.The choice of base and solvent are critical parameters to optimize for yield[12].

Given the high reactivity of the C-I bond, this compound is expected to be an excellent substrate for these transformations, likely requiring milder conditions (e.g., lower temperatures, shorter reaction times) compared to its bromo- or chloro-analogs.

Experimental Protocols

To empower researchers to quantitatively assess the performance of this compound, the following detailed experimental protocols are provided.

Protocol for Determining Thermodynamic Solubility

This protocol outlines the shake-flask method, a gold standard for determining the thermodynamic solubility of a compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid this compound to a known volume of the desired solvent in a sealed vial. equil1 Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. prep1->equil1 sep1 Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a chemically inert filter). equil1->sep1 anal1 Accurately dilute a known volume of the clear supernatant. sep1->anal1 anal2 Quantify the concentration of this compound using a suitable analytical method (e.g., HPLC-UV, LC-MS) against a standard curve. anal1->anal2

Workflow for Thermodynamic Solubility Determination.
Protocol for Assessing Solution Stability

This protocol provides a framework for evaluating the stability of this compound in a chosen solvent over time.

G cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Time-Point Analysis cluster_quant Quantification prep1 Prepare a stock solution of this compound of known concentration in the desired solvent. prep2 Protect the solution from light. prep1->prep2 stor1 Store aliquots of the solution at a constant temperature (e.g., room temperature, 4°C). prep2->stor1 anal1 At specified time intervals (e.g., 0, 24, 48, 72 hours), analyze an aliquot for the concentration of the parent compound and the appearance of any degradation products. stor1->anal1 anal2 Use a stability-indicating analytical method (e.g., HPLC with a gradient method) to separate the parent compound from potential degradants. anal1->anal2 quant1 Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0). anal2->quant1

Workflow for Solution Stability Assessment.

Conclusion

This compound is a versatile building block with significant potential in pharmaceutical and agrochemical research. While direct quantitative performance data in various solvents is sparse, by using 4-aminopyridine as a reference and understanding the inherent reactivity of the C-I bond, researchers can make informed decisions regarding its use. The provided experimental protocols offer a clear pathway to generating the specific data required for optimizing reaction conditions and formulation development. It is recommended that researchers perform in-house solubility and stability studies in their specific solvent systems of interest to ensure reliable and reproducible results.

References

Safety Operating Guide

Proper Disposal of 4-Amino-3-iodopyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-Amino-3-iodopyridine is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of dust or vapors.[1]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through an approved waste disposal plant.[1] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.

Step 1: Waste Identification and Segregation

  • Clearly label all waste containing this compound as "Hazardous Waste: this compound".

  • Segregate this waste at the point of generation. Avoid mixing it with other chemical waste streams to prevent potentially hazardous reactions. It is incompatible with strong oxidizing agents.[1]

Step 2: Waste Collection and Storage

  • Collect waste in a designated, properly sealed, and chemically resistant container.

  • Store the container in a well-ventilated, cool, and dry area, away from incompatible materials.[1]

  • Ensure the storage area is secure and accessible only to authorized personnel.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Provide the waste contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

Step 4: Decontamination of Empty Containers

  • Empty containers that held this compound must also be treated as hazardous waste.

  • If permissible by your institution's EHS guidelines, containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Puncture the triple-rinsed container to prevent reuse before discarding it with other decontaminated lab materials.

Emergency Procedures

In the event of a spill or exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste at Source ppe->segregate label Label Container: 'Hazardous Waste: this compound' segregate->label store Store in a Secure, Well-Ventilated Area label->store contact Contact EHS or Licensed Waste Disposal Contractor store->contact transfer Transfer Waste to Authorized Personnel contact->transfer end End: Compliant Disposal transfer->end

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.